Product packaging for Methyl Pentadecanoate(Cat. No.:CAS No. 68937-84-8)

Methyl Pentadecanoate

Cat. No.: B7803268
CAS No.: 68937-84-8
M. Wt: 256.42 g/mol
InChI Key: XIUXKAZJZFLLDQ-UHFFFAOYSA-N
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Description

Methyl pentadecanoate is a fatty acid ester obtained by condensation of the carboxy group of pentadecanoic acid with the hydroxy group of methanol. It has a role as a plant metabolite and a bacterial metabolite. It is functionally related to a pentadecanoic acid.
This compound has been reported in Aristolochia grandiflora, Astragalus mongholicus, and Astragalus membranaceus with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H32O2 B7803268 Methyl Pentadecanoate CAS No. 68937-84-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl pentadecanoate
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InChI

InChI=1S/C16H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18-2/h3-15H2,1-2H3
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InChI Key

XIUXKAZJZFLLDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32O2
Source PubChem
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DSSTOX Substance ID

DTXSID4040769
Record name Methyl pentadecanoate
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Molecular Weight

256.42 g/mol
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CAS No.

7132-64-1, 68937-84-8
Record name Methyl pentadecanoate
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Record name Methyl pentadecanoate
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Record name Fatty acids, C12-18, Me esters
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Record name Pentadecanoic acid, methyl ester
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Record name Methyl pentadecanoate
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Record name METHYL PENTADECANOATE
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Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Methyl Pentadecanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl pentadecanoate, a saturated fatty acid methyl ester, serves as a valuable compound in various scientific and industrial applications, from a reference standard in lipidomic analysis to a component in the formulation of pharmaceuticals and biofuels. A thorough understanding of its physical properties is paramount for its effective utilization in research and development. This technical guide provides a comprehensive overview of the key physical characteristics of this compound, supported by generalized experimental methodologies for their determination.

Core Physical Properties

This compound is characterized as a colorless to light yellow clear liquid at room temperature.[1] Its fundamental physical properties are summarized in the table below, providing a clear reference for laboratory and industrial applications.

PropertyValueUnitsConditions
Molecular Formula C₁₆H₃₂O₂--
Molecular Weight 256.42 - 256.43 g/mol -
Melting Point 15 - 19°C[2][3][4]
Boiling Point 141 - 156°C@ 3-4 mmHg[1][2][3][4]
309.30 (est.)°C@ 760 mmHg[5]
Density 0.862 - 0.870g/mL@ 20-25 °C[2][3][5]
Refractive Index 1.437 - 1.440-@ 20 °C (n20/D)[2][3][5]
Solubility Insoluble in water; Soluble in alcohol, ether, DMF, DMSO, and hexane.-[4][6]

Experimental Protocols for Property Determination

The following sections outline the generalized experimental methodologies for determining the key physical properties of fatty acid methyl esters (FAMEs) like this compound. These protocols are based on standard laboratory techniques and established methods such as those from ASTM International.

1. Determination of Melting Point

The melting point of a crystalline solid is the temperature at which it changes state from solid to liquid. For a pure substance, the melting point is a sharp, well-defined temperature. Impurities tend to lower and broaden the melting range.

  • Methodology: Differential Scanning Calorimetry (DSC)

    • Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) of this compound is hermetically sealed in an aluminum pan.

    • Instrument Setup: A differential scanning calorimeter is calibrated using standard materials with known melting points (e.g., indium).

    • Thermal Program: The sample and an empty reference pan are subjected to a controlled temperature program. A typical program involves an initial isothermal period, followed by a linear heating ramp (e.g., 2-10 °C/min) through the expected melting range.

    • Data Acquisition: The instrument measures the difference in heat flow between the sample and the reference pan as a function of temperature.

    • Analysis: The melting point is determined from the resulting thermogram as the onset temperature or the peak temperature of the endothermic melting transition.

2. Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor.

  • Methodology: Gas Chromatography (Simulated Distillation) - Based on ASTM D7398

    • Sample Preparation: A diluted aliquot of the this compound sample is prepared using a suitable solvent.[5]

    • Instrument Setup: A gas chromatograph (GC) equipped with a non-polar capillary column and a flame ionization detector (FID) is used.[5] The instrument conditions (e.g., injector temperature, oven temperature program, carrier gas flow rate) are set according to the standard method.

    • Calibration: A calibration mixture of n-paraffins with known boiling points is injected to establish a retention time versus boiling point curve.

    • Sample Analysis: The prepared sample is injected into the GC. The components of the sample are separated based on their boiling points and detected by the FID.

    • Data Analysis: The retention time of the this compound peak is correlated with the calibration curve to determine its boiling point.

3. Determination of Density

Density is the mass of a substance per unit volume.

  • Methodology: Digital Density Meter

    • Instrument Calibration: The digital density meter is calibrated using dry air and distilled water at a known temperature (e.g., 20 °C).

    • Sample Introduction: The this compound sample is introduced into the oscillating U-tube of the density meter, ensuring no air bubbles are present.

    • Measurement: The instrument measures the oscillation period of the U-tube containing the sample, which is directly related to the density of the sample. The temperature of the sample is precisely controlled during the measurement.

    • Reading: The density value is displayed by the instrument.

4. Determination of Refractive Index

The refractive index is a dimensionless number that describes how fast light travels through a material.

  • Methodology: Abbe Refractometer

    • Instrument Calibration: The refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).

    • Sample Application: A few drops of the this compound sample are placed on the prism of the refractometer.

    • Measurement: The prism is closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the controls to bring the dividing line between the light and dark fields into sharp focus at the center of the crosshairs.

    • Reading: The refractive index is read directly from the instrument's scale. The temperature should be monitored and reported as the refractive index is temperature-dependent.

Visualizing Experimental Workflow

The following diagram illustrates a generalized workflow for the determination of the physical properties of this compound.

G cluster_0 Sample Preparation cluster_1 Property Determination cluster_1_1 Melting Point cluster_1_2 Boiling Point cluster_1_3 Density cluster_1_4 Refractive Index cluster_2 Data Analysis & Reporting Sample This compound Sample DSC Differential Scanning Calorimetry (DSC) Sample->DSC GC Gas Chromatography (GC) Sample->GC DensityMeter Digital Density Meter Sample->DensityMeter Refractometer Abbe Refractometer Sample->Refractometer DataAnalysis Data Analysis DSC->DataAnalysis GC->DataAnalysis DensityMeter->DataAnalysis Refractometer->DataAnalysis Report Final Report DataAnalysis->Report

References

An In-depth Technical Guide on the Biosynthesis of Pentadecanoic Acid and its Methyl Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentadecanoic acid (C15:0), an odd-chain saturated fatty acid, and its methyl ester derivative are gaining increasing attention in the scientific community for their potential roles in human health and as biomarkers for various metabolic conditions. Understanding the intricate biosynthetic pathways of these molecules is crucial for harnessing their therapeutic and diagnostic potential. This technical guide provides a comprehensive overview of the core biosynthetic pathways of pentadecanoic acid and its methyl ester, detailing the key enzymes, substrates, and regulatory mechanisms. Furthermore, this guide includes a summary of quantitative data, detailed experimental protocols for key analytical methods, and visual diagrams of the described pathways and workflows to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Biosynthesis of Pentadecanoic Acid

The biosynthesis of pentadecanoic acid, an odd-chain fatty acid (OCFA), follows the general principles of fatty acid synthesis but with a key distinction in its initiation. Unlike even-chain fatty acids that utilize acetyl-CoA as the primer, the synthesis of pentadecanoic acid is initiated by propionyl-CoA.[1]

The Role of Propionyl-CoA as a Primer

Propionyl-CoA serves as the three-carbon (C3) starter unit for the de novo synthesis of odd-chain fatty acids.[1][2] The availability of propionyl-CoA is a critical determinant for the production of pentadecanoic acid and other OCFAs.[3][4]

Sources of Propionyl-CoA:

  • Amino Acid Catabolism: The breakdown of certain amino acids, including valine, isoleucine, methionine, and threonine, generates propionyl-CoA as an intermediate.[5][6]

  • Gut Microbiota: Fermentation of dietary fiber by gut microorganisms is a significant source of propionate, which can be converted to propionyl-CoA.[5][7]

  • Cholesterol Side-Chain Oxidation: The peroxisomal oxidation of the cholesterol side chain during the formation of bile acids can also yield propionyl-CoA.[5]

The Fatty Acid Synthase (FAS) Pathway

Once propionyl-CoA is available, the elongation of the fatty acid chain to form pentadecanoic acid is carried out by the multi-enzyme complex, fatty acid synthase (FAS).[8][9] The process involves a cyclical series of reactions where two-carbon units, derived from malonyl-CoA, are sequentially added to the growing acyl chain.

Key Steps in the FAS Pathway for Pentadecanoic Acid Synthesis:

  • Priming: The synthesis is initiated by the transfer of the propionyl group from propionyl-CoA to the acyl carrier protein (ACP) domain of the FAS complex.

  • Elongation Cycles: A series of six enzymatic cycles follow, with each cycle adding a two-carbon unit from malonyl-CoA. The reactions in each cycle are:

    • Condensation: The propionyl-ACP (or the growing acyl-ACP in subsequent cycles) condenses with malonyl-ACP.

    • Reduction: The resulting β-ketoacyl-ACP is reduced to a β-hydroxyacyl-ACP.

    • Dehydration: A molecule of water is removed to form an enoyl-ACP.

    • Reduction: The enoyl-ACP is further reduced to a saturated acyl-ACP.

  • Termination: After six cycles of elongation, the 15-carbon acyl chain is cleaved from the ACP domain, releasing pentadecanoic acid.

Enzymes Involved:

  • Acetyl-CoA Carboxylase (ACC): This biotin-dependent enzyme catalyzes the carboxylation of acetyl-CoA to form malonyl-CoA, the two-carbon donor for fatty acid elongation.[10][11] ACC is a key regulatory point in fatty acid synthesis.[12]

  • Fatty Acid Synthase (FAS): A multi-functional enzyme complex that carries out all the reactions of fatty acid elongation. In bacteria, these enzymes are typically separate proteins (Type II FAS), while in animals and fungi, they are integrated into a single large polypeptide (Type I FAS).[9][13]

Below is a DOT script for the biosynthesis pathway of pentadecanoic acid.

Pentadecanoic_Acid_Biosynthesis cluster_PropionylCoA Propionyl-CoA Sources cluster_FAS Fatty Acid Elongation Amino Acids Amino Acids PropionylCoA PropionylCoA Amino Acids->PropionylCoA Dietary Fiber Dietary Fiber Gut Microbiota Gut Microbiota Dietary Fiber->Gut Microbiota Gut Microbiota->PropionylCoA FAS Fatty Acid Synthase (FAS Complex) PropionylCoA->FAS Primer AcetylCoA Acetyl-CoA ACC Acetyl-CoA Carboxylase AcetylCoA->ACC MalonylCoA Malonyl-CoA ACC->MalonylCoA MalonylCoA->FAS 2C Donor (6 cycles) PentadecanoylACP Pentadecanoyl-ACP FAS->PentadecanoylACP PentadecanoicAcid Pentadecanoic Acid (C15:0) PentadecanoylACP->PentadecanoicAcid Thioesterase

Caption: Biosynthesis pathway of pentadecanoic acid.

Biosynthesis of Pentadecanoic Acid Methyl Ester

Pentadecanoic acid methyl ester is not typically synthesized de novo within organisms. Instead, it is primarily formed through the esterification or transesterification of pentadecanoic acid.[14][15] This process is of significant interest for the production of biodiesel and for analytical purposes, such as gas chromatography.

Enzymatic Synthesis:

Lipases are commonly employed as biocatalysts for the synthesis of fatty acid methyl esters (FAMEs), including pentadecanoic acid methyl ester.[4][8][16] The reaction involves the transesterification of a triglyceride containing pentadecanoic acid or the direct esterification of free pentadecanoic acid with methanol.

Reaction:

Pentadecanoic Acid + Methanol --(Lipase)--> Pentadecanoic Acid Methyl Ester + Water

Advantages of Enzymatic Synthesis:

  • Mild Reaction Conditions: Lipase-catalyzed reactions can be carried out at lower temperatures and pressures compared to chemical methods.[16]

  • High Specificity: Lipases can exhibit high selectivity, reducing the formation of unwanted byproducts.[16]

  • Glycerol Recovery: In the case of transesterification of triglycerides, the glycerol byproduct is easier to recover.[8]

Below is a DOT script for the enzymatic synthesis of pentadecanoic acid methyl ester.

Pentadecanoic_Acid_Methyl_Ester_Synthesis PentadecanoicAcid Pentadecanoic Acid (C15:0) Lipase Lipase PentadecanoicAcid->Lipase Methanol Methanol Methanol->Lipase PentadecanoicAcidMethylEster Pentadecanoic Acid Methyl Ester Lipase->PentadecanoicAcidMethylEster Water Water Lipase->Water GCMS_Workflow Sample Biological Sample Extraction Lipid Extraction (Folch Method) Sample->Extraction Transesterification Transesterification to FAMEs Extraction->Transesterification GCMS GC-MS Analysis Transesterification->GCMS DataAnalysis Data Analysis (Identification & Quantification) GCMS->DataAnalysis

References

methyl pentadecanoate CAS number and synonyms

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Methyl Pentadecanoate

This technical guide provides a comprehensive overview of this compound, a fatty acid methyl ester of significant interest to researchers, scientists, and professionals in drug development. This document details its chemical identity, physicochemical properties, and common applications, with a focus on its role in experimental research.

Chemical Identity

CAS Number: 7132-64-1[1][2][3][4][5][6][7][8]

Synonyms: this compound is known by several other names, including:

  • Pentadecanoic acid, methyl ester[2][4][9]

  • Methyl n-pentadecanoate[2][4][9]

  • n-Pentadecanoic acid methyl ester[9][10]

  • C15:0 methyl ester[6]

  • Pentadecylic Acid methyl ester[6]

Physicochemical Properties

The following table summarizes the key quantitative properties of this compound.

PropertyValueSource
Molecular Formula C16H32O2[2][4]
Molecular Weight 256.42 g/mol [1][4][5][9]
Appearance Colorless to light yellow liquid/solid mixture[1][2]
Melting Point 15 - 19 °C[2][3]
Boiling Point 141-142 °C at 3 mmHg; 154-156 °C at 4 mmHg[2][3]
Density 0.862 - 0.870 g/mL at 25 °C[2]
Refractive Index n20/D 1.438 - 1.440[2]
Purity ≥98% (GC)[2]
Storage Temperature Room temperature or 0 - 8 °C[1][2]

Applications in Research and Drug Development

This compound is a versatile compound with several applications in scientific research and development:

  • Biotechnology: It serves as a model compound in studies of lipid metabolism and fatty acid synthesis, aiding researchers in understanding metabolic pathways.[2]

  • Pharmaceuticals: It is utilized in the formulation of drug delivery systems, where its properties can enhance the solubility and bioavailability of active pharmaceutical ingredients.[2]

  • Analytical Chemistry: Due to its stability and the fact that it is a non-naturally occurring odd-chain fatty acid in many biological systems, it is an excellent internal standard for the quantification of fatty acids by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS).

  • Cosmetic Formulations: This compound acts as an emollient in skin care products.[2]

  • Food and Fragrance Industry: It is used as a flavoring agent in food products and as a fragrance component in cosmetics.[2]

Experimental Protocols

While specific, detailed experimental protocols are often tailored to the particular needs of a study, a general methodology for the use of this compound as an internal standard in the analysis of fatty acids in a biological sample is provided below.

Objective: To quantify the fatty acid profile of a biological sample (e.g., plasma, cell culture) using gas chromatography with flame ionization detection (GC-FID) or GC-MS, with this compound as an internal standard.

Materials:

  • Biological sample

  • This compound solution of known concentration (e.g., 1 mg/mL in hexane)

  • Solvents: Hexane, Methanol, Chloroform (all HPLC or GC grade)

  • Reagents for transesterification (e.g., 14% Boron Trifluoride in Methanol, or Methanolic HCl)

  • Anhydrous sodium sulfate

  • Saturated sodium chloride solution

  • Vials for extraction and GC analysis

Methodology:

  • Sample Preparation: A known quantity of the biological sample is placed in a glass tube with a Teflon-lined cap.

  • Internal Standard Spiking: A precise volume of the this compound internal standard solution is added to the sample. The amount added should be comparable to the expected amount of the analytes of interest.

  • Lipid Extraction: Lipids are extracted from the sample using a solvent system, a common one being the Folch method (chloroform:methanol, 2:1 v/v). The mixture is vortexed and centrifuged to separate the organic and aqueous layers. The lower organic layer containing the lipids is carefully collected.

  • Transesterification: The extracted lipids are dried under a stream of nitrogen. The fatty acids within the lipids are then converted to their corresponding fatty acid methyl esters (FAMEs) by adding a transesterification reagent (e.g., 14% BF3 in methanol) and heating the mixture (e.g., at 100°C for 30 minutes). This step is crucial as it makes the fatty acids volatile for GC analysis.

  • FAME Extraction: After cooling, the FAMEs are extracted into an organic solvent like hexane. Adding a saturated sodium chloride solution helps to break any emulsions and improve the separation of the layers. The upper hexane layer containing the FAMEs is collected.

  • Drying and Concentration: The hexane extract is dried over anhydrous sodium sulfate to remove any residual water. The solvent is then evaporated to a small volume under a gentle stream of nitrogen.

  • GC Analysis: The concentrated FAME extract is reconstituted in a small, known volume of hexane and transferred to a GC vial. An aliquot is then injected into the GC-FID or GC-MS system.

  • Data Analysis: The peaks corresponding to the different FAMEs are identified based on their retention times compared to known standards. The area of each fatty acid peak is integrated and normalized to the peak area of the internal standard (this compound). The concentration of each fatty acid can then be calculated using a calibration curve.

Visualizations

Synthesis of this compound

The following diagram illustrates a common laboratory-scale synthesis of this compound from pentadecanoic acid via Fischer esterification.

Synthesis_Methyl_Pentadecanoate Pentadecanoic_Acid Pentadecanoic Acid Reaction_Vessel Reaction (Reflux) Pentadecanoic_Acid->Reaction_Vessel Methanol Methanol Methanol->Reaction_Vessel Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Acid_Catalyst->Reaction_Vessel Workup Aqueous Workup (Extraction & Washing) Reaction_Vessel->Workup Reaction Mixture Drying Drying (e.g., Na₂SO₄) Workup->Drying Purification Purification (Distillation or Chromatography) Drying->Purification Methyl_Pentadecanoate This compound Purification->Methyl_Pentadecanoate Final Product

Caption: Synthesis of this compound via Fischer Esterification.

Experimental Workflow: Fatty Acid Analysis using this compound as an Internal Standard

The diagram below outlines the experimental workflow for the quantification of fatty acids in a biological sample using this compound as an internal standard.

GC_Workflow start Start: Biological Sample add_is Add Internal Standard (this compound) start->add_is extraction Lipid Extraction (e.g., Folch Method) add_is->extraction transesterification Transesterification to FAMEs (e.g., BF₃/Methanol) extraction->transesterification fame_extraction FAME Extraction (Hexane) transesterification->fame_extraction gc_analysis GC-MS/FID Analysis fame_extraction->gc_analysis data_processing Data Processing: Peak Integration & Normalization gc_analysis->data_processing quantification Quantification of Fatty Acids data_processing->quantification end End: Fatty Acid Profile quantification->end

Caption: Workflow for Fatty Acid Analysis using an Internal Standard.

References

The Occurrence of Methyl Pentadecanoate in Food Products: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the occurrence of methyl pentadecanoate in various food products. It details the quantitative levels found in different food matrices, outlines the experimental protocols for its analysis, and explores the associated biological signaling pathways of its precursor, pentadecanoic acid.

Introduction to Pentadecanoic Acid and this compound

Pentadecanoic acid (C15:0) is an odd-chain saturated fatty acid that is increasingly recognized for its potential health benefits. In analytical chemistry, particularly in the analysis of food composition, fatty acids are typically converted to their fatty acid methyl esters (FAMEs) for analysis by gas chromatography. This compound is the methyl ester of pentadecanoic acid and its detection in food analysis serves as a direct indicator of the presence of pentadecanoic acid.

The primary dietary sources of pentadecanoic acid are dairy products and ruminant meats. This is attributed to the microbial synthesis of odd-chain fatty acids in the rumen of these animals. While present in smaller quantities, some fish and plant sources also contribute to the dietary intake of this fatty acid.

Quantitative Occurrence of this compound in Food Products

The concentration of pentadecanoic acid, and by extension this compound after derivatization, varies significantly across different food categories. The following tables summarize the quantitative data on the occurrence of pentadecanoic acid as a percentage of total fatty acids in various food products.

Table 1: Occurrence of Pentadecanoic Acid in Dairy Products

Food ProductPentadecanoic Acid (% of Total Fat)Reference
Cow's Milk1.05% - 1.2%
Butter1.0% - 1.4%
Full-Fat DairyPrimary dietary source

Table 2: Occurrence of Pentadecanoic Acid in Meat and Fish

Food ProductPentadecanoic Acid (% of Total Fat)Reference
Ruminant Meat (Beef, Lamb)0.43% - 1.5%
Fish0.2% - 1.0%
Fish OilUp to 1.5%

Table 3: Occurrence of Pentadecanoic Acid in Other Food Sources

Food ProductPresence ReportedReference
Common BeanPresent
CorianderPresent
Pepper (C. annuum)Present
HamburgerPresent
Some Vegetables (e.g., cabbage, cucumber)Present in small amounts

Experimental Protocols for the Analysis of this compound

The accurate quantification of this compound in food products involves a multi-step process encompassing lipid extraction, transesterification to form FAMEs, and subsequent analysis by gas chromatography.

Lipid Extraction from Food Matrix

The initial step involves the extraction of total lipids from the food sample. The choice of method depends on the nature of the food matrix.

Protocol 3.1.1: Lipid Extraction from Dairy Products (e.g., Milk)

This protocol is adapted from methods described for the analysis of fatty acids in milk.

  • Sample Preparation: Homogenize the liquid milk sample. For solid or semi-solid dairy products, accurately weigh a representative portion.

  • Solvent Addition: To a known quantity of the sample (e.g., 10 mL of milk), add a chloroform:methanol (2:1, v/v) solution.

  • Homogenization: Vigorously mix the sample and solvent mixture to ensure thorough lipid extraction.

  • Phase Separation: Add a salt solution (e.g., 0.9% NaCl) to the mixture to induce phase separation. The lower chloroform layer will contain the lipids.

  • Lipid Recovery: Carefully collect the lower chloroform layer containing the extracted lipids using a Pasteur pipette and transfer it to a clean, pre-weighed vial.

  • Solvent Evaporation: Evaporate the chloroform under a stream of nitrogen gas to obtain the pure lipid extract.

  • Storage: Store the extracted lipid at -20°C until derivatization.

Transesterification to Fatty Acid Methyl Esters (FAMEs)

The extracted lipids are converted to their corresponding FAMEs, including this compound, to increase their volatility for GC analysis.

Protocol 3.2.1: Acid-Catalyzed Transesterification

This is a commonly used method for preparing FAMEs.

  • Reagent Preparation: Prepare a solution of 2% sulfuric acid in methanol.

  • Reaction: To the extracted lipid sample, add the methanolic sulfuric acid solution.

  • Heating: Heat the mixture in a sealed vial at 50°C for 2 hours.

  • Extraction of FAMEs: After cooling, add hexane and water to the mixture. The FAMEs will partition into the upper hexane layer.

  • Recovery: Carefully transfer the upper hexane layer containing the FAMEs to a new vial.

  • Drying: Add anhydrous sodium sulfate to the hexane extract to remove any residual water.

  • Final Preparation: The hexane solution containing the FAMEs is now ready for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The final step is the separation and quantification of this compound from the mixture of FAMEs.

Protocol 3.3.1: GC-MS Analysis of FAMEs

The following are typical parameters for the GC-MS analysis of FAMEs.

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: DB-23 capillary column (60 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 4 minutes.

    • Ramp 1: Increase to 180°C at 3°C/min.

    • Ramp 2: Increase to 220°C at 2°C/min, hold for 10 minutes.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-550.

  • Identification: this compound is identified by its retention time and comparison of its mass spectrum with a reference standard and/or a spectral library (e.g., NIST).

  • Quantification: Quantification is performed by comparing the peak area of this compound in the sample to a calibration curve generated from standards of known concentrations. An internal standard (e.g., methyl heptadecanoate) is often used to improve accuracy.

Biological Signaling Pathways of Pentadecanoic Acid

Pentadecanoic acid has been shown to interact with key cellular signaling pathways involved in metabolism and inflammation.

Peroxisome Proliferator-Activated Receptor (PPAR) Signaling

Pentadecanoic acid can act as a ligand for Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that regulate gene expression.

  • PPARα Activation: Activation of PPARα is primarily involved in the regulation of fatty acid oxidation.

  • PPARδ Activation: PPARδ activation also plays a role in fatty acid metabolism and energy homeostasis.

PPAR_Signaling C15_0 Pentadecanoic Acid (C15:0) PPARa PPARα C15_0->PPARa activates PPARd PPARδ C15_0->PPARd activates Heterodimer_a PPARα-RXR Heterodimer PPARa->Heterodimer_a Heterodimer_d PPARδ-RXR Heterodimer PPARd->Heterodimer_d RXR RXR RXR->Heterodimer_a RXR->Heterodimer_d PPRE PPRE (Peroxisome Proliferator Response Element) Heterodimer_a->PPRE binds to Heterodimer_d->PPRE binds to Gene_Expression Target Gene Expression PPRE->Gene_Expression regulates Metabolic_Regulation Regulation of Fatty Acid Metabolism & Energy Homeostasis Gene_Expression->Metabolic_Regulation

Caption: PPAR signaling pathway activated by pentadecanoic acid.

Mitochondrial Beta-Oxidation

As a fatty acid, pentadecanoic acid is a substrate for mitochondrial beta-oxidation, the primary pathway for fatty acid catabolism to produce energy.

Beta_Oxidation cluster_Mitochondrial_Matrix Mitochondrial Matrix C15_0_CoA Pentadecanoyl-CoA Dehydrogenation Acyl-CoA Dehydrogenase C15_0_CoA->Dehydrogenation Hydration Enoyl-CoA Hydratase Dehydrogenation->Hydration Oxidation 3-Hydroxyacyl-CoA Dehydrogenase Hydration->Oxidation Thiolysis Thiolase Oxidation->Thiolysis Thiolysis->C15_0_CoA repeats 6 times Propionyl_CoA Propionyl-CoA Thiolysis->Propionyl_CoA final cycle Acetyl_CoA Acetyl-CoA (x6) Thiolysis->Acetyl_CoA TCA_Cycle TCA Cycle Propionyl_CoA->TCA_Cycle enters as Succinyl-CoA Acetyl_CoA->TCA_Cycle

Caption: Mitochondrial beta-oxidation of pentadecanoic acid.

Experimental Workflow Overview

The following diagram illustrates the logical flow of the experimental process for the quantification of this compound in a food sample.

Experimental_Workflow Start Food Sample Lipid_Extraction Lipid Extraction (e.g., Folch method) Start->Lipid_Extraction Lipid_Extract Total Lipid Extract Lipid_Extraction->Lipid_Extract Transesterification Transesterification (Acid-catalyzed) Lipid_Extract->Transesterification FAMEs Fatty Acid Methyl Esters (FAMEs) Transesterification->FAMEs GCMS_Analysis GC-MS Analysis FAMEs->GCMS_Analysis Data_Acquisition Data Acquisition (Chromatogram & Mass Spectra) GCMS_Analysis->Data_Acquisition Data_Processing Data Processing Data_Acquisition->Data_Processing Identification Identification of This compound (Retention Time & Mass Spectrum) Data_Processing->Identification Quantification Quantification (Calibration Curve & Internal Standard) Data_Processing->Quantification Result Quantitative Result (mg/g of food) Identification->Result Quantification->Result

Caption: Experimental workflow for this compound analysis.

Conclusion

This technical guide has provided a detailed overview of the occurrence, analysis, and biological relevance of this compound in food products. The quantitative data presented highlights the importance of dairy and ruminant products as dietary sources. The detailed experimental protocols offer a practical framework for researchers in the field of food science and nutrition. Furthermore, the elucidation of the associated signaling pathways provides valuable insights for drug development professionals exploring the therapeutic potential of odd-chain fatty acids. The provided diagrams serve as visual aids to comprehend the complex biochemical processes and experimental workflows involved.

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Methyl Pentadecanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the mass spectrometry fragmentation pattern of methyl pentadecanoate, a saturated fatty acid methyl ester. Understanding its fragmentation behavior is crucial for its accurate identification and quantification in complex biological and chemical matrices. This document outlines the primary fragmentation pathways, presents quantitative data, and provides a representative experimental protocol for its analysis by gas chromatography-mass spectrometry (GC-MS).

Core Fragmentation Pathways

Under electron ionization (EI) conditions, this compound (C16H32O2, molecular weight: 256.42 g/mol ) undergoes predictable fragmentation, yielding a characteristic mass spectrum. The fragmentation is primarily driven by the ionization of a lone pair electron on the oxygen atom of the methoxy group, leading to a molecular ion ([M]•+) that is often detectable, albeit at low abundance. The subsequent fragmentation of this molecular ion produces a series of diagnostic ions.

The most prominent fragmentation pathways for straight-chain fatty acid methyl esters like this compound include:

  • McLafferty Rearrangement: This is a hallmark fragmentation for many carbonyl compounds, including fatty acid methyl esters. It involves the transfer of a gamma-hydrogen to the carbonyl oxygen through a six-membered transition state, followed by the cleavage of the Cα-Cβ bond. This rearrangement results in a characteristic base peak at a mass-to-charge ratio (m/z) of 74.[1][2]

  • Alpha-Cleavage: Cleavage of the bond between the carbonyl carbon and the adjacent methylene group (C2-C3) results in the loss of a methoxycarbonyl radical (•COOCH3) or a methoxy radical (•OCH3), leading to the formation of an acylium ion or other charged species.

  • Hydrocarbon Chain Fragmentation: A series of fragment ions is produced by the cleavage of successive C-C bonds along the alkyl chain. These ions typically appear at intervals of 14 Da (corresponding to a CH2 group) and form a characteristic cluster pattern in the mass spectrum.[3]

Quantitative Data: Major Fragment Ions

The electron ionization mass spectrum of this compound is characterized by several key ions. The relative abundance of these ions is a critical factor in the confident identification of the compound. The table below summarizes the major fragment ions and their relative intensities as observed in typical GC-MS analyses.

m/zProposed Fragment IonRelative Intensity (%)
74[CH3OC(OH)=CH2]•+ (McLafferty rearrangement)100 (Base Peak)
87[CH3OCO(CH2)2]+High
143[CH3OCO(CH2)6]+Moderate
213[M - C3H7]+Low
225[M - OCH3]+Low
256[C16H32O2]•+ (Molecular Ion)Low

Data compiled from NIST and PubChem spectral data.[4][5]

Experimental Protocol: GC-MS Analysis

The following is a representative experimental protocol for the analysis of this compound using gas chromatography coupled with mass spectrometry (GC-MS). This protocol is intended as a guideline and may require optimization based on the specific instrumentation and analytical goals.

1. Sample Preparation:

  • Derivatization: If the pentadecanoic acid is in its free form, it must be esterified to this compound. A common method is to react the fatty acid with a solution of BF3 in methanol (14% w/v) or with acidic methanol (e.g., 1% H2SO4 in methanol) at 60-100°C for a specified time (e.g., 1-2 hours).

  • Extraction: After derivatization, the methyl ester is typically extracted into an organic solvent such as hexane or heptane. The organic layer is then washed with water to remove any remaining catalyst and dried over anhydrous sodium sulfate.

  • Dilution: The extracted sample is diluted to an appropriate concentration for GC-MS analysis.

2. Gas Chromatography (GC) Conditions:

  • Column: A non-polar or medium-polarity capillary column is typically used for FAME analysis. A common choice is a column coated with a stationary phase such as 5% phenyl-methylpolysiloxane (e.g., DB-5ms) or a polyethylene glycol phase (e.g., DB-WAX).

  • Injector: Split/splitless injector, typically operated in splitless mode for trace analysis or split mode for higher concentrations.

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Final hold: 250 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Ionization Energy: 70 eV[6]

  • Ion Source Temperature: 230 °C[6]

  • Quadrupole Temperature: 150 °C

  • Mass Scan Range: m/z 40-400

  • Solvent Delay: A solvent delay is employed to prevent the high concentration of the injection solvent from entering the mass spectrometer. The duration of the delay depends on the solvent and GC conditions.

4. Data Analysis:

  • The acquired mass spectra are compared with reference spectra from established libraries such as the NIST/EPA/NIH Mass Spectral Library.

  • Identification is confirmed by matching the retention time and the fragmentation pattern of the analyte with that of a pure standard of this compound.

Visualizing the Fragmentation Pathway

The following diagram, generated using the DOT language, illustrates the primary fragmentation pathways of this compound upon electron ionization.

Fragmentation_Methyl_Pentadecanoate cluster_main This compound Fragmentation Methyl_Pentadecanoate This compound (m/z 256) Molecular_Ion Molecular Ion [M]•+ (m/z 256) Methyl_Pentadecanoate->Molecular_Ion EI (70 eV) McLafferty_Fragment McLafferty Rearrangement Ion (m/z 74) Molecular_Ion->McLafferty_Fragment γ-H transfer Alkoxy_Loss Loss of •OCH3 [M-31]+ (m/z 225) Molecular_Ion->Alkoxy_Loss α-cleavage Alkyl_Chain_Fragments Alkyl Chain Fragments (e.g., m/z 87, 143, 213) Molecular_Ion->Alkyl_Chain_Fragments C-C cleavage

Caption: Fragmentation pathway of this compound in mass spectrometry.

This guide provides a foundational understanding of the mass spectrometry fragmentation of this compound. For more specific applications, further optimization of the experimental protocol and data analysis methods may be necessary.

References

Methodological & Application

Application Note: Preparation of Methyl Pentadecanoate Standards for Gas Chromatography-Flame Ionization Detection (GC-FID)

Author: BenchChem Technical Support Team. Date: November 2025

AN-001

Abstract

This application note provides a detailed protocol for the preparation of methyl pentadecanoate standards for quantitative analysis using Gas Chromatography with Flame Ionization Detection (GC-FID). This compound (C15:0) is a saturated fatty acid methyl ester (FAME) commonly used as an internal standard in the analysis of fatty acid profiles in various matrices, including biological samples, foods, and biofuels.[1][2] Accurate preparation of calibration and quality control standards is critical for achieving reliable and reproducible quantitative results. This document outlines the necessary materials, equipment, and step-by-step procedures for preparing stock solutions, creating a calibration curve, and preparing quality control samples.

Introduction

Gas chromatography with flame ionization detection is a robust and widely used analytical technique for the separation and quantification of fatty acid methyl esters.[3][4] The quantification of specific FAMEs relies on the use of certified reference standards to generate a calibration curve, which plots the instrument response against known concentrations of the analyte. This compound is an ideal internal standard for many FAME analyses because it is a naturally occurring fatty acid that is typically present in low abundance in many biological samples.[2] Its use helps to correct for variations in sample injection volume and potential sample loss during preparation.[1] This protocol details a standardized procedure for the preparation of this compound standards to ensure data accuracy and integrity in research, quality control, and drug development settings.

Experimental Protocols

Materials and Equipment
  • This compound (analytical standard, ≥99% purity)

  • Hexane or Heptane (GC grade or equivalent)[5]

  • Class A volumetric flasks (e.g., 10 mL, 25 mL, 50 mL, 100 mL)

  • Calibrated analytical balance

  • Micropipettes (e.g., 10-100 µL, 100-1000 µL, 1-5 mL)

  • Vortex mixer

  • 2 mL amber glass autosampler vials with PTFE-lined caps

Safety Precautions
  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Hexane and heptane are flammable; avoid open flames and sources of ignition.

  • Consult the Safety Data Sheet (SDS) for this compound and all solvents before use.

Protocol 1: Preparation of this compound Stock Solution (10 mg/mL)
  • Accurately weigh approximately 100 mg of this compound analytical standard into a clean, dry 10 mL Class A volumetric flask using a calibrated analytical balance. Record the exact weight.

  • Add a small amount of hexane (or heptane) to the flask to dissolve the this compound.

  • Gently swirl the flask to ensure complete dissolution.

  • Once dissolved, fill the flask to the calibration mark with the same solvent.

  • Cap the flask and invert it several times to ensure a homogenous solution.

  • Label the flask clearly with the compound name, concentration, solvent, preparation date, and initials of the analyst.

  • This stock solution can be stored at 2-8°C for up to 6 months.

Protocol 2: Preparation of Calibration Standards

A series of calibration standards are prepared by serially diluting the stock solution. The following is an example for a five-point calibration curve.

  • Label five 10 mL volumetric flasks as CS1, CS2, CS3, CS4, and CS5.

  • Use the 10 mg/mL stock solution to prepare an intermediate stock solution if lower concentrations are desired. For example, dilute 1 mL of the 10 mg/mL stock to 10 mL with hexane to create a 1 mg/mL intermediate stock.

  • From the 1 mg/mL intermediate stock solution, pipette the appropriate volumes into the labeled volumetric flasks as described in the table below.

  • Dilute each flask to the 10 mL mark with hexane.

  • Cap and invert each flask multiple times to ensure homogeneity.

  • Transfer an aliquot of each calibration standard into a labeled 2 mL amber glass autosampler vial.

Protocol 3: Preparation of Quality Control (QC) Samples

QC samples are prepared at low, medium, and high concentrations to assess the accuracy and precision of the calibration curve.

  • Label three 10 mL volumetric flasks as QCL, QCM, and QCH.

  • Prepare the QC samples from a separately prepared stock solution to ensure independence from the calibration standards.

  • Using the second 1 mg/mL stock solution, pipette the appropriate volumes into the labeled volumetric flasks as described in the table below.

  • Dilute each flask to the 10 mL mark with hexane.

  • Cap and invert each flask multiple times to ensure homogeneity.

  • Transfer an aliquot of each QC sample into a labeled 2 mL amber glass autosampler vial.

Data Presentation

The following table summarizes the preparation of the calibration and quality control standards.

Standard IDStock Solution UsedVolume of Stock (mL)Final Volume (mL)Final Concentration (µg/mL)
Calibration Standards
CS11 mg/mL0.11010
CS21 mg/mL0.51050
CS31 mg/mL1.010100
CS41 mg/mL2.510250
CS51 mg/mL5.010500
Quality Control Samples
QCL1 mg/mL (separate stock)0.21020
QCM1 mg/mL (separate stock)2.010200
QCH1 mg/mL (separate stock)4.010400

Visualization

experimental_workflow cluster_stock Stock Solution Preparation cluster_standards Standard Preparation cluster_analysis GC-FID Analysis weigh Weigh Methyl Pentadecanoate dissolve Dissolve in Hexane weigh->dissolve volume Adjust to Final Volume dissolve->volume stock Stock Solution (10 mg/mL) volume->stock intermediate Prepare Intermediate Stock (1 mg/mL) stock->intermediate dilute_cal Serial Dilution for Calibration Standards intermediate->dilute_cal dilute_qc Dilution for QC Samples intermediate->dilute_qc cal_vials Transfer to Autosampler Vials dilute_cal->cal_vials qc_vials Transfer to Autosampler Vials dilute_qc->qc_vials inject Inject Standards and Samples cal_vials->inject qc_vials->inject acquire Acquire Chromatograms inject->acquire integrate Integrate Peak Areas acquire->integrate curve Generate Calibration Curve integrate->curve quantify Quantify Samples curve->quantify

Caption: Workflow for Preparing this compound Standards.

analytical_process start Start prep_standards Prepare Calibration and QC Standards start->prep_standards prep_samples Prepare Unknown Samples (with Internal Standard) start->prep_samples setup_gc Set up GC-FID Instrument Parameters prep_standards->setup_gc prep_samples->setup_gc run_sequence Run Analytical Sequence (Blanks, Standards, QCs, Samples) setup_gc->run_sequence process_data Process Chromatographic Data run_sequence->process_data review_results Review and Approve Results process_data->review_results review_results->run_sequence Re-run needed report Generate Report review_results->report Results OK end End report->end

References

Application Notes and Protocols: Utilizing Methyl Pentadecanoate as an Internal Standard in Lipidomics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative lipidomics is a critical discipline in understanding the complex roles of lipids in health and disease.[1] The accuracy and reliability of lipid quantification heavily depend on the use of appropriate internal standards (IS) to correct for variations during sample preparation, extraction, and analysis.[1] Methyl pentadecanoate, the methyl ester of pentadecanoic acid (C15:0), is a widely used internal standard for the analysis of fatty acids, particularly in gas chromatography-mass spectrometry (GC-MS) based methods. As an odd-chain fatty acid, pentadecanoic acid is not naturally abundant in most mammalian systems, which minimizes interference with endogenous lipids.[1][2] This characteristic makes its methylated form, this compound, an excellent choice for accurate quantification of fatty acid profiles in various biological matrices.

These application notes provide detailed protocols for the use of this compound as an internal standard in lipidomics workflows, from lipid extraction and derivatization to GC-MS analysis and data interpretation.

Advantages of Using this compound as an Internal Standard

  • Low Endogenous Abundance: Minimizes interference with naturally occurring even-chain fatty acids in most biological samples.[1][2]

  • Chemical Similarity: As a fatty acid methyl ester (FAME), it behaves similarly to other FAMEs during extraction and chromatographic separation.

  • Cost-Effective: It is a relatively inexpensive and commercially available standard.[1]

  • Versatility: Applicable to a wide range of biological samples, including plasma, serum, tissues, and cell cultures.[3][4]

Experimental Workflow Overview

The overall workflow for using this compound as an internal standard for fatty acid analysis involves several key steps: sample homogenization, lipid extraction with the internal standard, transesterification to form fatty acid methyl esters (FAMEs), and subsequent analysis by GC-MS.

Lipidomics Experimental Workflow cluster_sample_prep Sample Preparation cluster_extraction Lipid Extraction cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample (Tissue, Plasma, Cells) Homogenization Homogenization Sample->Homogenization Add_IS Addition of This compound (IS) Homogenization->Add_IS Extraction Lipid Extraction (e.g., Folch Method) Add_IS->Extraction Phase_Separation Phase Separation Extraction->Phase_Separation Collect_Organic Collect Organic Phase Phase_Separation->Collect_Organic Evaporation Solvent Evaporation Collect_Organic->Evaporation Transesterification Transesterification to FAMEs Evaporation->Transesterification GCMS GC-MS Analysis Transesterification->GCMS Data_Processing Data Processing and Quantification GCMS->Data_Processing

Caption: Experimental workflow for quantitative lipidomics using an internal standard.

Key Experimental Protocols

Protocol 1: Lipid Extraction using a Modified Folch Method

This protocol is adapted from the widely used Folch method for total lipid extraction.[3]

Materials:

  • Biological sample (e.g., 10-50 mg of tissue, 50-100 µL of plasma)

  • Chloroform:Methanol (2:1, v/v) solution containing 0.01% (w/v) butylated hydroxytoluene (BHT) as an antioxidant.[3]

  • This compound internal standard solution (e.g., 10 µg/mL in chloroform:methanol 2:1).[3]

  • 0.88% (w/v) Potassium Chloride (KCl) solution.[3]

  • Glass centrifuge tubes with PTFE-lined caps.

  • Vortex mixer.

  • Centrifuge.

Procedure:

  • Place the pre-weighed tissue sample or plasma into a glass centrifuge tube.

  • Add 1 mL of the chloroform:methanol solution containing the this compound internal standard.[3] The amount of internal standard added should be within the expected range of the endogenous fatty acids.

  • Homogenize the tissue sample using a suitable homogenizer until a uniform suspension is achieved. For liquid samples, vortex thoroughly for 1 minute.

  • Incubate the mixture for 1 hour at room temperature with occasional vortexing to ensure complete lipid extraction.

  • Add 0.2 mL of 0.88% KCl solution to induce phase separation.[3]

  • Vortex the mixture for 30 seconds and then centrifuge at 2,000 x g for 10 minutes at 4°C.

  • Two distinct phases will form: an upper aqueous phase and a lower organic phase containing the lipids.

  • Carefully collect the lower organic phase using a glass Pasteur pipette and transfer it to a new clean glass tube.

  • Dry the collected organic phase under a gentle stream of nitrogen or using a vacuum evaporator. The dried lipid extract can be stored at -80°C until derivatization.[3]

Protocol 2: Transesterification to Fatty Acid Methyl Esters (FAMEs)

This protocol describes the conversion of extracted lipids into their corresponding FAMEs for GC-MS analysis.[3]

Materials:

  • Dried lipid extract from Protocol 1.

  • 1 M Methanolic HCl (prepared by mixing 3M methanolic HCl with methanol).[3]

  • n-Hexane (GC grade).

  • 0.9% (w/v) Sodium Chloride (NaCl) solution.[3]

  • Water bath.

  • Vortex mixer.

  • Centrifuge.

Procedure:

  • To the dried lipid extract, add 1 mL of 1 M methanolic HCl.[3]

  • Seal the tube tightly and heat in a water bath at 80°C for 1 hour.[3]

  • Allow the tube to cool to room temperature.

  • Add 1 mL of n-hexane and 1 mL of 0.9% NaCl solution.[3]

  • Vortex the mixture thoroughly for 1 minute.

  • Centrifuge at 1,500 x g for 10 minutes to separate the phases.

  • The upper hexane layer contains the FAMEs.

  • Carefully transfer the upper hexane layer to a GC vial for analysis.

Protocol 3: GC-MS Analysis of FAMEs

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a suitable capillary column for FAME analysis (e.g., DB-WAX, HP-5MS).[5][6]

  • Injector: Split/splitless injector, operated in splitless mode.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[6]

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp 1: Increase to 180°C at 15°C/min.

    • Ramp 2: Increase to 250°C at 5°C/min, hold for 3 minutes.

    • Ramp 3: Increase to 320°C at 20°C/min, hold for 12 minutes.[5]

  • Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 50-550.

  • Injection Volume: 1 µL.

Data Acquisition and Processing:

  • Acquire the chromatograms and mass spectra for each sample.

  • Identify the FAME peaks based on their retention times and mass spectra by comparing them to a standard FAME mixture and mass spectral libraries (e.g., NIST).

  • Identify the peak corresponding to this compound (internal standard).

  • Integrate the peak areas for all identified FAMEs and the internal standard.

Data Presentation and Quantification

The concentration of each fatty acid is calculated relative to the known concentration of the internal standard, this compound. A response factor for each FAME relative to the internal standard should be determined using a standard mixture of known concentrations.

Calculation:

Concentration of Analyte = (Area of Analyte / Area of IS) * (Concentration of IS / Response Factor of Analyte)

Example Data Tables:

Table 1: Retention Times and Key Ions for Selected FAMEs

Fatty Acid Methyl EsterRetention Time (min)Quantifier Ion (m/z)Qualifier Ion(s) (m/z)
Methyl Myristate (C14:0)~15.524274, 87
This compound (IS) ~16.8 256 74, 87
Methyl Palmitate (C16:0)~18.227074, 87
Methyl Stearate (C18:0)~20.529874, 87
Methyl Oleate (C18:1)~20.329655, 264
Methyl Linoleate (C18:2)~20.829467, 263

Table 2: Example Quantification of Fatty Acids in a Plasma Sample

Fatty AcidPeak Area (Analyte)Peak Area (IS)Concentration (µg/mL)
Myristic Acid (C14:0)150,000500,0003.0
Palmitic Acid (C16:0)1,200,000500,00024.0
Stearic Acid (C18:0)800,000500,00016.0
Oleic Acid (C18:1)2,500,000500,00050.0
Linoleic Acid (C18:2)3,000,000500,00060.0

Note: The values in the tables are for illustrative purposes only and will vary depending on the sample and experimental conditions.

Fatty Acid Metabolism and its Relevance

Fatty acids are fundamental components of complex lipids and play crucial roles in cellular structure, energy storage, and signaling. The accurate quantification of fatty acid profiles can provide insights into various metabolic pathways and their dysregulation in disease.

Fatty_Acid_Metabolism cluster_synthesis De Novo Synthesis cluster_modification Elongation & Desaturation cluster_storage_signaling Storage & Signaling cluster_breakdown Beta-Oxidation AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA Palmitate Palmitate (C16:0) MalonylCoA->Palmitate LongerFA Longer Chain Fatty Acids Palmitate->LongerFA Elongases PUFA Polyunsaturated Fatty Acids (PUFAs) LongerFA->PUFA Desaturases TAG Triacylglycerols (Energy Storage) LongerFA->TAG PL Phospholipids (Membranes) LongerFA->PL BetaOx Fatty Acyl-CoA LongerFA->BetaOx Signaling Signaling Molecules (e.g., Eicosanoids) PUFA->Signaling AcetylCoA_out Acetyl-CoA (to Krebs Cycle) BetaOx->AcetylCoA_out

Caption: Simplified overview of major fatty acid metabolic pathways.

Troubleshooting

Issue Possible Cause Solution
Low recovery of internal standard Incomplete extraction or degradation of the standard.Ensure proper homogenization and extraction times. Check the purity and storage conditions of the internal standard.
Poor peak shape in GC-MS Active sites in the GC inlet or column; improper derivatization.Use a deactivated inlet liner. Ensure complete derivatization by optimizing reaction time and temperature.
Co-elution of peaks Inadequate chromatographic separation.Optimize the GC oven temperature program. Consider using a different column polarity.
High variability between replicates Inconsistent sample preparation or injection volume.Ensure precise and consistent pipetting and injection techniques. Use an autosampler for injections.

Conclusion

This compound is a robust and reliable internal standard for the quantitative analysis of fatty acids in a variety of biological samples. The protocols outlined in these application notes provide a comprehensive framework for researchers to accurately determine fatty acid profiles, contributing to a deeper understanding of lipid metabolism in both health and disease. The use of a suitable internal standard is paramount for achieving high-quality, reproducible data in lipidomics research.

References

Application Note and Protocol: Derivatization of Pentadecanoic Acid to its Methyl Ester for Gas Chromatography Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pentadecanoic acid (C15:0) is a saturated fatty acid found in sources such as dairy fat and ruminant meat. Accurate quantification of fatty acids is crucial in various fields, including metabolic research, food science, and drug development. Gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) are powerful techniques for analyzing fatty acids. However, the inherent properties of free fatty acids, such as high polarity and low volatility, lead to poor chromatographic performance, including peak tailing and adsorption issues.

To overcome these challenges, a derivatization step is essential. The most common method is the conversion of fatty acids into their corresponding fatty acid methyl esters (FAMEs). This process, known as esterification, neutralizes the polar carboxyl group, rendering the molecule more volatile and less polar, thus making it highly suitable for GC analysis. This application note provides a detailed protocol for the derivatization of pentadecanoic acid to pentadecanoic acid methyl ester using a widely adopted acid-catalyzed method with Boron Trifluoride-Methanol.

Principle of the Method

The derivatization is achieved through acid-catalyzed esterification. The reaction involves the condensation of the carboxyl group (-COOH) of pentadecanoic acid and the hydroxyl group (-OH) of methanol. A catalyst, such as Boron Trifluoride (BF₃), protonates an oxygen atom of the carboxyl group, significantly increasing its reactivity. Methanol, acting as a nucleophile, then attacks the carbonyl carbon, leading to the formation of the methyl ester and the elimination of a water molecule. A large excess of methanol is used to drive the reaction equilibrium towards the product side.

Chemical Reaction:

CH₃(CH₂)₁₃COOH (Pentadecanoic Acid) + CH₃OH (Methanol) --(BF₃ Catalyst)--> CH₃(CH₂)₁₃COOCH₃ (Pentadecanoic Acid Methyl Ester) + H₂O

Experimental Protocol: BF₃-Methanol Method

This protocol is based on established methods for the quantitative esterification of fatty acids for GC analysis.

3.1. Materials and Reagents

  • Pentadecanoic Acid (C15:0) standard or sample extract

  • Boron Trifluoride-Methanol (BF₃-Methanol) solution , 12-14% w/w

  • Hexane or Heptane , GC grade

  • Methanol , anhydrous

  • Water , deionized or HPLC grade

  • Sodium Sulfate (Na₂SO₄) , anhydrous

  • Internal Standard (optional) , e.g., Heptadecanoic acid (C17:0)

  • Glassware: Screw-capped glass reaction vials (5-10 mL) with PTFE-lined caps, pipettes, autosampler vials with inserts.

  • Equipment: Heating block or water bath, vortex mixer, centrifuge, nitrogen evaporator (optional).

3.2. Step-by-Step Procedure

  • Sample Preparation:

    • Accurately weigh 1-25 mg of the lipid sample or a dried extract containing pentadecanoic acid into a screw-capped reaction vial.

    • If the sample is in an aqueous solution, it must be evaporated to complete dryness under a stream of nitrogen before proceeding. The presence of water can hinder the esterification reaction.

    • (Optional) Add a known amount of internal standard (e.g., C17:0) for quantitative analysis.

  • Derivatization Reaction:

    • Add 2 mL of 12-14% BF₃-Methanol reagent to the vial containing the dried sample.

    • Tightly cap the vial to prevent solvent evaporation.

    • Heat the mixture at 60-80°C for 5-10 minutes in a heating block or water bath. An overnight incubation at a lower temperature (e.g., 50°C) can also be effective.

  • Extraction of FAMEs:

    • Cool the reaction vial to room temperature.

    • Add 1 mL of water and 1 mL of hexane (or heptane) to the vial.

    • Cap the vial and shake vigorously for 30-60 seconds to extract the non-polar FAMEs into the organic (upper) layer.

    • Centrifuge the vial for 2-5 minutes at approximately 1,500 x g to achieve a clear separation of the aqueous and organic phases.

  • Sample Collection and Final Preparation:

    • Carefully transfer the upper organic layer (containing the FAMEs) to a clean vial, avoiding the lower aqueous layer.

    • To remove any residual water, pass the organic layer through a small column of anhydrous sodium sulfate or add a small amount of anhydrous sodium sulfate directly to the collection vial.

    • The sample can be concentrated under a gentle stream of nitrogen if necessary.

    • Re-dissolve the final FAME residue in an appropriate volume of hexane (e.g., 100 µL) and transfer it to a GC autosampler vial with an insert for analysis.

Alternative Protocol: Methanolic HCl Method

Anhydrous methanolic HCl is another widely used and effective reagent for acid-catalyzed methylation.

  • Reagent Preparation: A 1.25 M to 3 M solution of anhydrous HCl in methanol is typically used. This can be prepared by carefully bubbling dry HCl gas into anhydrous methanol or by the slow, cautious addition of acetyl chloride to cold, anhydrous methanol (e.g., 2 mL acetyl chloride to 18 mL methanol for an approx. 2 M solution).

  • Reaction: Add 1-2 mL of the methanolic HCl reagent to the dried sample.

  • Incubation: Heat the sealed vial at 75-80°C for 1 hour or at a lower temperature (e.g., 50°C) overnight.

  • Extraction: Follow the same extraction and sample collection steps (3.3 and 3.4) as described in the BF₃-Methanol protocol.

Data Presentation

The following tables summarize the key quantitative parameters for the derivatization protocol and typical GC-MS conditions for FAME analysis.

Table 1: Summary of Derivatization Protocol Parameters

ParameterBF₃-Methanol MethodMethanolic HCl MethodReference
Sample Amount 1-25 mg1-50 mg
Reagent 12-14% BF₃ in Methanol1.25-3 M HCl in Methanol
Reaction Temperature 60-100 °C50-100 °C
Reaction Time 5-60 minutes1 hour to overnight
Extraction Solvent Hexane or HeptaneHexane or Heptane
Expected Yield Quantitative (>96%)Quantitative (>96%)

Table 2: Example GC-MS Parameters for FAME Analysis

ParameterValueReference
GC Column HP-5 (or similar)
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 0.8 - 1.5 mL/min
Injector Temperature 250 °C
Oven Program Initial 140°C (5 min), ramp 2°C/min to 220°C (hold 20 min)
Detector Temperature 280 °C

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for the derivatization of pentadecanoic acid to its methyl ester.

FAME_Derivatization_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_extraction FAME Extraction cluster_final Final Sample Preparation Sample 1. Weigh Sample (1-25 mg Pentadecanoic Acid) Dry 2. Evaporate to Dryness (if in aqueous solution) Sample->Dry AddReagent 3. Add 2 mL BF3-Methanol Reagent Dry->AddReagent Heat 4. Heat Reaction (60-80°C for 5-10 min) AddReagent->Heat Cool 5. Cool to Room Temperature Heat->Cool AddSolvents 6. Add Water (1 mL) & Hexane (1 mL) Cool->AddSolvents Vortex 7. Vortex Vigorously (to extract FAMEs) AddSolvents->Vortex Centrifuge 8. Centrifuge (to separate phases) Vortex->Centrifuge Collect 9. Collect Upper (Hexane) Layer Centrifuge->Collect DryOrganic 10. Dry with Na2SO4 (remove residual water) Collect->DryOrganic Final 11. Transfer to GC Vial DryOrganic->Final GC_Analysis GC-MS Analysis Final->GC_Analysis

Caption: Workflow for Pentadecanoic Acid Methyl Ester Derivatization.

Application Note: Quantification of Methyl Pentadecanoate in Human Plasma by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a detailed protocol for the quantification of methyl pentadecanoate in human plasma samples. Pentadecanoic acid (C15:0), a saturated fatty acid, is increasingly recognized as a valuable biomarker for dietary intake of dairy fat and is associated with various health outcomes. Accurate quantification is crucial for clinical and epidemiological studies. The described method involves a direct in situ transesterification of total fatty acids from a small plasma volume into fatty acid methyl esters (FAMEs), followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS). This high-throughput method is robust, requires minimal sample preparation, and demonstrates excellent precision and accuracy, making it suitable for large-scale studies.

Principle of the Method

The overall workflow involves the conversion of fatty acids present in plasma lipids (including triglycerides, phospholipids, and free fatty acids) into their corresponding volatile fatty acid methyl esters (FAMEs). This is achieved through an acid-catalyzed transesterification reaction directly in the plasma sample. An internal standard, such as methyl heptadecanoate or methyl nonadecanoate, is added prior to the reaction to ensure accurate quantification. The resulting FAMEs, including this compound, are extracted into an organic solvent and analyzed by GC-MS. Quantification is performed using Selected Ion Monitoring (SIM) mode for high sensitivity and specificity.

Materials and Reagents
  • Plasma Samples: Collected in EDTA tubes and stored at -80°C.

  • Analytical Standards:

    • This compound (≥99.5% purity)

    • Internal Standard (IS): Methyl Heptadecanoate (C17:0) or Methyl Nonadecanoate (C19:0)

  • Reagents:

    • Methanolic HCl (3 N)

    • Hexane (GC grade)

    • Methanol (Anhydrous, GC grade)

    • Acetyl Chloride

    • 2,6-di-tert-butyl-p-cresol (BHT) (as an antioxidant)

    • Sodium Chloride (NaCl)

    • Potassium Carbonate (K₂CO₃)

  • Equipment:

    • Gas Chromatograph with Mass Spectrometer (GC-MS)

    • GC Column: SP-2560 or similar polar fused silica capillary column (e.g., 100 m x 0.25 mm x 0.2 µm)

    • Glass tubes with PTFE-lined screw caps

    • Vortex mixer

    • Centrifuge

    • Heating block or water bath

    • Nitrogen evaporator (optional)

    • Autosampler vials with inserts

Experimental Protocols

Protocol 1: Sample Preparation (Direct In Situ Transesterification)

This protocol is adapted from a high-throughput method that minimizes sample handling and reagent volume.

  • Thawing: Thaw frozen plasma samples on ice.

  • Aliquoting: In a glass tube with a PTFE-lined cap, add 100 µL of plasma.

  • Internal Standard Addition: Add 100 µL of the internal standard solution (e.g., methyl heptadecanoate in methanol at 10 µg/mL).

  • Derivatization:

    • Add 1.5 mL of 3 N methanolic HCl. To prevent oxidation, the methanolic HCl can be prepared with an antioxidant (e.g., 2 g/L BHT).

    • Cap the tubes tightly, vortex for 30 seconds.

    • Heat the mixture at 85°C for 45 minutes in a heating block or water bath.

  • Cooling: Allow the tubes to cool to room temperature.

  • Extraction:

    • Add 0.5 mL of hexane (containing BHT if desired).

    • Vortex vigorously for 30 seconds.

    • Centrifuge at 900 x g for 5 minutes to facilitate phase separation.

  • Collection: Carefully transfer the upper hexane layer containing the FAMEs into a clean autosampler vial for GC-MS analysis.

Workflow for FAMEs Analysis

Application Notes and Protocols: Methyl Pentadecanoate in Fatty Acid Profiling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty acid profiling is a critical analytical tool in various scientific disciplines, including biomedical research, drug development, and nutritional science. It allows for the identification and quantification of individual fatty acids within a biological sample. This information is vital for understanding cellular metabolism, membrane composition, and the role of lipids in health and disease. Accurate quantification of fatty acids is paramount, and the use of an appropriate internal standard is essential for achieving reliable and reproducible results. Methyl pentadecanoate, the methyl ester of pentadecanoic acid (C15:0), is a widely used internal standard in fatty acid profiling. This document provides detailed application notes and protocols for its use.

Pentadecanoic acid is an odd-chain saturated fatty acid, which is typically found in low abundance in most biological samples, making its methyl ester derivative, this compound, an ideal internal standard for fatty acid analysis by gas chromatography (GC).[1][2] Its chemical properties are similar to other saturated fatty acid methyl esters, ensuring comparable extraction and derivatization efficiency.

Applications of this compound in Fatty Acid Profiling

This compound serves as a crucial tool in various research and development areas:

  • Metabolomics and Lipidomics: In studies investigating metabolic pathways and lipid metabolism, this compound is used as an internal standard to accurately quantify changes in fatty acid concentrations in response to stimuli, disease, or drug treatment.[3]

  • Biomarker Discovery: The precise quantification of fatty acids, facilitated by this compound, is essential for identifying potential lipid biomarkers for various diseases, including cardiovascular disease, diabetes, and cancer.

  • Nutritional Science: In analyzing the fatty acid composition of foods and biological samples, this compound helps to determine the dietary intake and metabolism of various fatty acids.[4]

  • Microbial Fatty Acid Analysis: In microbiology, fatty acid profiles are used for bacterial identification and classification. This compound is employed as an internal standard to ensure the accuracy of these profiles.[1]

  • Drug Development: During drug development, fatty acid profiling can be used to assess the effect of a drug candidate on lipid metabolism. This compound ensures the reliability of these assessments.

Experimental Protocols

The following protocols describe the general steps for fatty acid profiling using this compound as an internal standard. The specific details of the protocol may need to be optimized based on the sample type and the analytical instrumentation used.

Protocol 1: Total Fatty Acid Analysis from Biological Samples (Acid-Catalyzed Transesterification)

This protocol is suitable for the analysis of total fatty acids (free and esterified) in samples such as cells, tissues, and biofluids.

Materials:

  • Biological sample

  • This compound (internal standard solution, e.g., 1 mg/mL in methanol)

  • Methanol

  • Acetyl Chloride or 1.25 M HCl in methanol[1]

  • Hexane (GC grade)

  • Chloroform

  • Sodium bicarbonate (or other neutralizing agent)

  • Anhydrous sodium sulfate

  • GC vials with inserts

Procedure:

  • Sample Preparation: Homogenize a known amount of the biological sample.

  • Internal Standard Addition: Add a precise volume of the this compound internal standard solution to the homogenized sample. The amount added should be within the expected range of the fatty acids of interest.

  • Lipid Extraction (Bligh & Dyer Method):

    • Add a mixture of chloroform:methanol (1:2, v/v) to the sample.

    • Vortex thoroughly and incubate at room temperature.

    • Add chloroform and water to achieve a final ratio of chloroform:methanol:water of 2:2:1.8.

    • Centrifuge to separate the phases. The lower chloroform phase contains the lipids.

  • Transesterification (Acid-Catalyzed):

    • Transfer the lipid extract (chloroform phase) to a clean glass tube and evaporate the solvent under a stream of nitrogen.

    • Add 2 mL of 2% (v/v) acetyl chloride in methanol. Alternatively, use 0.5 mL of anhydrous 1.25 M HCl in methanol.[1]

    • Seal the tube tightly and heat at 80°C for 1-2 hours.[1]

  • Fatty Acid Methyl Ester (FAME) Extraction:

    • Cool the reaction mixture to room temperature.

    • Add 1 mL of water and 2 mL of hexane.

    • Vortex vigorously and centrifuge to separate the phases.

    • Carefully collect the upper hexane layer containing the FAMEs.

    • Repeat the hexane extraction on the aqueous phase and combine the hexane extracts.

  • Neutralization and Drying:

    • Wash the combined hexane extract with a small volume of a saturated sodium bicarbonate solution to neutralize the acid.

    • Dry the hexane extract over anhydrous sodium sulfate.

  • Sample Concentration and GC Analysis:

    • Evaporate the hexane under a gentle stream of nitrogen to the desired final volume (e.g., 100 µL).

    • Transfer the concentrated FAME solution to a GC vial with an insert.

    • Inject 1 µL of the sample into the gas chromatograph.

Workflow for Acid-Catalyzed Transesterification

cluster_prep Sample Preparation cluster_extraction Lipid Extraction cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample Homogenization Homogenize Sample->Homogenization IS_Addition Add Methyl Pentadecanoate (IS) BlighDyer Bligh & Dyer Extraction IS_Addition->BlighDyer Homogenization->IS_Addition LipidExtract Lipid Extract BlighDyer->LipidExtract Transesterification Acid-Catalyzed Transesterification LipidExtract->Transesterification FAMEs Fatty Acid Methyl Esters (FAMEs) Transesterification->FAMEs Extraction Hexane Extraction FAMEs->Extraction Neutralization Neutralization & Drying Extraction->Neutralization Concentration Concentration Neutralization->Concentration GC_Analysis GC-FID/MS Analysis Concentration->GC_Analysis

Caption: Experimental workflow for fatty acid profiling.

Protocol 2: Rapid Fatty Acid Analysis (Base-Catalyzed Transesterification)

This protocol is a faster method suitable for samples where free fatty acids are not of primary interest, such as in the analysis of triacylglycerols in oils.

Materials:

  • Oil sample

  • This compound (internal standard solution, e.g., 1 mg/mL in hexane)

  • Hexane (GC grade)

  • 0.5 M Sodium methoxide in methanol[1]

  • Glacial acetic acid

  • GC vials

Procedure:

  • Sample Preparation: Weigh a known amount of the oil sample into a screw-cap test tube.

  • Internal Standard Addition: Add a precise volume of the this compound internal standard solution.

  • Transesterification (Base-Catalyzed):

    • Add 1 mL of 0.5 M sodium methoxide in methanol.[1]

    • Seal the tube and heat at 50-60°C for 10-15 minutes with occasional vortexing.

  • Neutralization and FAME Extraction:

    • Cool the tube to room temperature.

    • Add a few drops of glacial acetic acid to neutralize the sodium methoxide.

    • Add 1 mL of hexane and vortex vigorously.

    • Centrifuge to separate the phases.

  • Sample Preparation for GC Analysis:

    • Carefully transfer the upper hexane layer containing the FAMEs to a GC vial.

    • Inject 1 µL of the sample into the gas chromatograph.

Logical Relationship of Key Steps

Start Start: Sample with Lipids Add_IS Add Internal Standard (this compound) Start->Add_IS Transesterification Transesterification (Acid or Base Catalyzed) Add_IS->Transesterification FAMEs Formation of FAMEs Transesterification->FAMEs Extraction Extraction of FAMEs FAMEs->Extraction GC_Separation GC Separation Extraction->GC_Separation Detection Detection (FID or MS) GC_Separation->Detection Quantification Quantification Detection->Quantification End End: Fatty Acid Profile Quantification->End

Caption: Key steps in fatty acid profiling.

Data Presentation

Quantitative data from fatty acid profiling experiments should be presented in a clear and organized manner. The following table provides an example of how to summarize the results. The concentration of each fatty acid is calculated relative to the known concentration of the internal standard, this compound.

Table 1: Example of Fatty Acid Profile Data

Fatty AcidRetention Time (min)Peak AreaConcentration (µg/mg sample)
Methyl Myristate (C14:0)12.5150,0005.2
This compound (C15:0 - IS) 13.8 200,000 (Internal Standard)
Methyl Palmitate (C16:0)15.2850,00029.8
Methyl Palmitoleate (C16:1)15.550,0001.8
Methyl Stearate (C18:0)17.8400,00014.0
Methyl Oleate (C18:1)18.11,200,00042.0
Methyl Linoleate (C18:2)18.5600,00021.0

Calculation:

The concentration of each fatty acid is calculated using the following formula:

Concentration of Analyte = (Peak Area of Analyte / Peak Area of IS) * (Concentration of IS / Sample Weight) * Response Factor

Note: The response factor for each fatty acid relative to the internal standard should be determined experimentally if high accuracy is required. For many applications, a response factor of 1 is assumed.

Gas Chromatography (GC) Conditions

The following are typical GC conditions for FAME analysis. These may need to be optimized for the specific column and instrument used.

Table 2: Typical Gas Chromatography Conditions for FAME Analysis

ParameterCondition
Column Fused silica capillary column (e.g., DB-23, HP-88, SP-2560), 30-100 m x 0.25 mm ID, 0.20-0.25 µm film thickness[5][6]
Carrier Gas Helium or Hydrogen at a constant flow rate (e.g., 1-2 mL/min)
Injector Split/Splitless, 250°C
Oven Temperature Program Initial: 100°C, hold for 2 min; Ramp: 10°C/min to 180°C, then 5°C/min to 240°C, hold for 10 min[7]
Detector Flame Ionization Detector (FID) at 260°C or Mass Spectrometer (MS)

Conclusion

This compound is an indispensable tool for accurate and reliable fatty acid profiling. Its use as an internal standard corrects for variations in sample preparation and injection, leading to high-quality quantitative data. The protocols and information provided in this document offer a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize this compound in their fatty acid analysis workflows. Adherence to these methodologies will contribute to the generation of robust and reproducible results, advancing our understanding of the critical roles of fatty acids in biological systems.

References

Application Notes and Protocols for the Analytical Separation of Fatty Acid Methyl Esters

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed methodologies for the separation and analysis of fatty acid methyl esters (FAMEs), crucial for researchers, scientists, and professionals in drug development and quality control. The protocols focus on the most prevalent and effective chromatographic techniques: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Supercritical Fluid Chromatography (SFC).

Gas Chromatography-Flame Ionization Detection (GC-FID) for FAME Analysis

Gas chromatography is a cornerstone technique for FAME analysis, offering high resolution and sensitivity, particularly for complex mixtures.[1] FAMEs, being more volatile and less polar than their corresponding free fatty acids, are well-suited for GC analysis.[1][2]

Experimental Protocol: GC-FID Analysis of FAMEs from Edible Oils

This protocol outlines the analysis of FAMEs derived from edible oils using a GC system equipped with a Flame Ionization Detector (FID).[2]

1. Sample Preparation (Transesterification):

  • Weigh approximately 200 mg of the oil sample into a screw-cap vial.[2]

  • Add 2 mL of heptane to dissolve the oil.[2]

  • Add 0.1 mL of 2N methanolic potassium hydroxide (KOH).[2]

  • Cap the vial and vortex vigorously for 30 seconds.[2]

  • Allow the mixture to stand at room temperature for 30 minutes to achieve phase separation.[2]

  • Carefully transfer 0.2 mL of the upper heptane layer, containing the FAMEs, to a GC vial.[2]

  • Dilute the transferred supernatant with 1 mL of heptane.[2]

2. GC-FID Instrumentation and Conditions:

  • System: PerkinElmer GC 2400 System or equivalent.[2]

  • Injector: Capillary injector.[2]

  • Detector: Flame Ionization Detector (FID).[2]

  • Column: Elite-2560, 100 m x 0.25 mm x 0.20 µm.[2]

  • Carrier Gas: Helium or Hydrogen.[3]

  • Oven Program:

    • Initial temperature: 100°C, hold for 4 minutes.

    • Ramp 1: Increase to 240°C at 3°C/minute.

    • Hold at 240°C for 15 minutes.

  • Injector Temperature: 250°C.

  • Detector Temperature: 260°C.

  • Injection Volume: 1 µL.[3]

  • Split Ratio: 50:1.[4]

3. Data Analysis:

  • Identify individual FAMEs by comparing their retention times with those of a known reference standard mixture (e.g., 37-component FAME mix).[5]

  • Quantify the FAMEs based on their peak areas relative to an internal standard, if used.[2]

Quantitative Data: GC-FID Performance

The following table summarizes typical performance data for the GC-FID analysis of a 37-component FAME standard mixture.

ParameterValueReference
Analysis Time~80 minutes[5]
Retention Time RSD (%)0.01 - 0.03[5]
Peak Area RSD (%)1.1 - 3.4[5]
Resolution (Critical Pair)> 1.25[5]

Experimental Workflow: GC-FID Analysis of FAMEs

GC_FID_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Oil_Sample Oil Sample Transesterification Transesterification (Heptane, Methanolic KOH) Oil_Sample->Transesterification Phase_Separation Phase Separation Transesterification->Phase_Separation FAME_Extract FAME Extract in Heptane Phase_Separation->FAME_Extract Injection Injection FAME_Extract->Injection Transfer to GC vial GC_Column GC Column Separation Injection->GC_Column FID_Detection FID Detection GC_Column->FID_Detection Data_Acquisition Data Acquisition FID_Detection->Data_Acquisition Chromatogram Chromatogram Data_Acquisition->Chromatogram Peak_Integration Peak Identification & Integration Chromatogram->Peak_Integration Quantification Quantification Peak_Integration->Quantification Report Final Report Quantification->Report

Caption: Workflow for FAME analysis by GC-FID.

High-Performance Liquid Chromatography (HPLC) for FAME Separation

Reversed-phase HPLC is a valuable technique for the separation of FAMEs, particularly for preparative purposes or when analyzing less volatile compounds.[6][7] The separation is based on the differential partitioning of FAMEs between a nonpolar stationary phase and a polar mobile phase.

Experimental Protocol: Reversed-Phase HPLC-UV Analysis of FAMEs

This protocol describes the separation of FAMEs using a C18 column and UV detection.

1. Sample Preparation:

  • Prepare FAMEs from the lipid sample via transesterification as described in the GC-FID protocol.

  • Dissolve the final FAME extract in the mobile phase (acetonitrile) to a concentration of approximately 20 mg/mL.[8]

2. HPLC Instrumentation and Conditions:

  • System: Standard HPLC system with a UV detector.

  • Column: Nucleosil C18, 250 x 10 mm, 5 µm particle size.[8]

  • Mobile Phase: Acetonitrile.[8]

  • Flow Rate: 4 mL/min.[8]

  • Detection: UV at 205 nm for saturated FAMEs and 192 nm for unsaturated FAMEs.[6][7]

  • Injection Volume: 20 µL.

  • Column Temperature: 40°C.[9]

3. Data Analysis:

  • Identify FAMEs based on retention times compared to standards.

  • Quantify by comparing peak areas to a calibration curve generated from standards of known concentrations.[9]

Quantitative Data: HPLC-UV Performance

The following table presents typical performance characteristics for the HPLC-UV analysis of FAMEs.

ParameterValueReference
Linearity (r²)> 0.99[9]
Repeatability (RSD %)< 3[9]
Limit of QuantificationVaries by FAME[9]

Experimental Workflow: HPLC-UV Analysis of FAMEs

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Lipid_Sample Lipid Sample Derivatization Derivatization to FAMEs Lipid_Sample->Derivatization Dissolution Dissolution in Mobile Phase Derivatization->Dissolution Prepared_Sample Prepared Sample Dissolution->Prepared_Sample Injector Injector Prepared_Sample->Injector HPLC_Pump HPLC Pump HPLC_Pump->Injector C18_Column C18 Column Injector->C18_Column UV_Detector UV Detector C18_Column->UV_Detector Data_System Data System UV_Detector->Data_System Chromatogram Chromatogram Data_System->Chromatogram Peak_Analysis Peak Identification and Area Measurement Chromatogram->Peak_Analysis Calibration Calibration Curve Comparison Peak_Analysis->Calibration Results Concentration Results Calibration->Results

Caption: Workflow for FAME analysis by HPLC-UV.

Supercritical Fluid Chromatography (SFC) for FAME Separation

SFC is an emerging technique for the analysis of lipids, including FAMEs. It utilizes a supercritical fluid, typically carbon dioxide, as the mobile phase, which offers advantages such as faster analysis times and reduced solvent consumption compared to HPLC.[10][11]

Conceptual Protocol: SFC-MS Analysis of FAMEs

While detailed, standardized protocols for FAME analysis by SFC are less common in the provided literature, the following outlines a conceptual approach based on the principles of the technique.

1. Sample Preparation:

  • Prepare FAMEs as described in the GC-FID protocol.

  • Dissolve the FAME extract in an appropriate solvent compatible with the SFC mobile phase.

2. SFC Instrumentation and Conditions:

  • System: SFC system coupled with a Mass Spectrometer (MS) or other suitable detector.

  • Mobile Phase: Supercritical CO2 with a modifier such as methanol.[11]

  • Column: Packed columns similar to those used in HPLC are typically employed.[12]

  • Temperature and Pressure: Must be controlled to maintain the mobile phase in a supercritical state.[12]

  • Detector: Mass Spectrometry (MS) provides high sensitivity and selectivity for identification.[11]

3. Data Analysis:

  • Identify FAMEs based on their retention times and mass-to-charge ratios (m/z) from the MS detector.

  • Quantify using appropriate internal standards and calibration curves.

Logical Relationship: SFC vs. HPLC and GC

SFC_Comparison cluster_techniques Chromatographic Techniques for FAMEs cluster_properties Key Properties GC Gas Chromatography (GC) Volatility Requires Volatile Analytes GC->Volatility High_Resolution High Resolution GC->High_Resolution HPLC High-Performance Liquid Chromatography (HPLC) Preparative_Scale Suitable for Preparative Scale HPLC->Preparative_Scale SFC Supercritical Fluid Chromatography (SFC) SFC->High_Resolution Fast_Analysis Fast Analysis SFC->Fast_Analysis Reduced_Solvent Reduced Organic Solvent Use SFC->Reduced_Solvent

Caption: Comparison of chromatographic techniques.

References

Application Note: Analysis of Methyl Pentadecanoate in Tissue Samples

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Pentadecanoic acid (C15:0) is a saturated fatty acid found in trace amounts in dairy fat and some fish. Its presence and concentration in various tissues are of growing interest to researchers as it serves as a potential biomarker for long-term dairy fat intake and has been linked to various health outcomes. Accurate quantification of pentadecanoic acid requires robust and reproducible analytical methods. This application note provides a detailed protocol for the extraction, derivatization, and quantification of pentadecanoic acid, in the form of its methyl ester (methyl pentadecanoate), from tissue samples using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology is designed for researchers in life sciences, drug development, and clinical diagnostics.

Principle

The overall workflow involves the homogenization of tissue, extraction of total lipids, conversion of fatty acids to their corresponding Fatty Acid Methyl Esters (FAMEs) through transesterification, and subsequent analysis by GC-MS. The use of an internal standard, added at the initial stage, is crucial for accurate quantification by correcting for variations in extraction efficiency and sample handling.

Experimental Workflow

The following diagram illustrates the complete workflow from tissue sample preparation to data analysis.

workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis sample Tissue Sample Collection (~10-100 mg) is_add Add Internal Standard (e.g., Heptadecanoic Acid-d3) sample->is_add homogenize Homogenization (in Methanol) extract Lipid Extraction (Folch Method: Chloroform/Methanol) homogenize->extract is_add->homogenize transesterify Transesterification (Methanolic HCl or BF3-Methanol) extract->transesterify Lipid Extract extract_fame FAME Extraction (Hexane) transesterify->extract_fame drydown Dry & Reconstitute (Nitrogen Stream, Hexane) extract_fame->drydown gcms GC-MS Analysis drydown->gcms Final Sample data Data Processing (Integration & Quantification) gcms->data report Reporting (Concentration of this compound) data->report

Caption: Workflow for this compound Analysis in Tissues.

Experimental Protocols

Materials and Reagents
  • Solvents (HPLC or GC grade): Chloroform, Methanol, Hexane, Iso-octane

  • Reagents:

    • Acetyl Chloride

    • Anhydrous Sodium Sulfate

    • Potassium Chloride (KCl) solution (0.9%)

    • Nitrogen gas, high purity

  • Standards:

    • This compound certified reference standard

    • Internal Standard (IS): Heptadecanoic acid (C17:0) or deuterated pentadecanoic acid (e.g., Pentadecanoic Acid-d3).

  • Glassware: Pyrex culture tubes with Teflon-lined caps, volumetric flasks, Pasteur pipettes.

Protocol 1: Lipid Extraction from Tissue (Modified Folch Method)

This protocol is based on the well-established Folch method, which uses a chloroform and methanol mixture to extract total lipids from tissue samples.

  • Sample Weighing: Accurately weigh approximately 50-100 mg of frozen tissue into a glass homogenization tube.

  • Internal Standard Spiking: Add a known amount of internal standard (e.g., 50 µL of a 1 mg/mL heptadecanoic acid solution in methanol) to the tissue sample.

  • Homogenization: Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture. Homogenize the tissue thoroughly using a mechanical homogenizer until no visible tissue fragments remain.

  • Phase Separation:

    • Transfer the homogenate to a clean glass tube.

    • Add 0.5 mL of 0.9% KCl solution.

    • Vortex the mixture vigorously for 1 minute.

    • Centrifuge at 2000 x g for 10 minutes at 4°C to facilitate phase separation.

  • Lipid Collection:

    • Three layers will form: an upper aqueous layer, a protein disk at the interface, and a lower organic layer containing the lipids.

    • Carefully collect the lower organic (chloroform) layer using a glass Pasteur pipette and transfer it to a clean screw-cap tube.

  • Drying: Dry the extracted lipids under a gentle stream of nitrogen gas. The dried lipid extract can be stored at -20°C until derivatization.

Protocol 2: Transesterification to Fatty Acid Methyl Esters (FAMEs)

This protocol describes an acid-catalyzed method to convert the fatty acids within the lipid extract to their corresponding methyl esters.

  • Reagent Preparation (5% Methanolic HCl): In a fume hood, slowly add 1 mL of acetyl chloride to 9 mL of cold, anhydrous methanol. This reaction is exothermic and should be performed with caution. The reagent is best prepared fresh.

  • Reaction:

    • Add 2 mL of the freshly prepared 5% methanolic HCl to the dried lipid extract from Protocol 1.

    • Seal the tube tightly with a Teflon-lined cap.

  • Incubation: Heat the mixture at 80°C for 1 hour in a heating block or water bath.

  • FAME Extraction:

    • Allow the tube to cool to room temperature.

    • Add 2 mL of hexane and 1 mL of distilled water.

    • Vortex vigorously for 1 minute and then centrifuge briefly to separate the layers.

  • Sample Collection: The upper hexane layer contains the FAMEs. Carefully transfer this layer to a clean GC vial for analysis.

Protocol 3: GC-MS Analysis

The prepared FAMEs are analyzed using a gas chromatograph coupled to a mass spectrometer.

  • GC-MS System: A standard GC-MS system equipped with a capillary column is used.

  • GC Conditions (Example):

    • Column: SLB®-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent 5% phenyl-methylpolysiloxane column.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector: 250°C, Splitless mode.

    • Oven Program: Initial temperature of 70°C, hold for 2 minutes, ramp at 5°C/min to 240°C, and hold for 5 minutes.

    • Injection Volume: 1 µL.

  • MS Conditions (Example):

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Mass Range: Scan m/z 40-550.

    • Identification: this compound is identified by its specific retention time and mass spectrum compared to a pure standard. The NIST library can also be used for spectral matching.

Data Presentation and Method Validation

For accurate and reliable results, the analytical method should be validated. The table below summarizes typical performance characteristics for the GC-MS analysis of FAMEs.

Parameter Typical Value Description
Linearity (R²) > 0.99The coefficient of determination for a calibration curve prepared with at least five concentration levels of this compound standard.
Precision (RSD%) < 5%The relative standard deviation for repeated measurements of a quality control sample, indicating the repeatability of the method.
Accuracy (% Recovery) 98-102%The closeness of the measured value to the true value, often assessed by spiking a blank matrix with a known amount of analyte.
Limit of Detection (LOD) 1-30 µg/LThe lowest concentration of analyte that can be reliably detected above the background noise. (Value based on general FA analysis).
Limit of Quantification (LOQ) 5-100 µg/LThe lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy.

Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the logical relationship between the analyte, its derivatized form, and the analytical output.

Methyl Pentadecanoate: A Reference Standard for Accurate Food Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

Principle of Internal Standardization

The internal standard (IS) method involves adding a constant, known amount of a non-naturally occurring compound to all samples, calibration standards, and blanks. The ratio of the detector response of the analyte to the response of the internal standard is then used to construct the calibration curve and quantify the analyte in the sample. This approach effectively minimizes errors arising from sample loss during preparation and instrumental drift. Methyl pentadecanoate is an excellent internal standard for fatty acid analysis because its chemical properties are similar to the fatty acid methyl esters (FAMEs) being analyzed, ensuring similar behavior during extraction, derivatization, and chromatographic separation.

Applications in Food Analysis

This compound as an internal standard is applicable to a wide range of food products for the determination of:

  • Total fat content

  • Saturated, monounsaturated, and polyunsaturated fatty acid profiles

  • trans-fatty acid content

  • Omega-3 and omega-6 fatty acid content

  • Adulteration of fats and oils[5]

This application note provides detailed protocols for the use of this compound as an internal standard for the analysis of fatty acids in food matrices using GC-FID and GC-MS.

Experimental Protocols

Protocol 1: Fatty Acid Analysis in Edible Oils and Fats

This protocol describes the preparation of fatty acid methyl esters (FAMEs) from edible oils and fats using this compound as an internal standard, followed by analysis using GC-FID.

1. Materials and Reagents

  • This compound (internal standard solution, e.g., 10 mg/mL in hexane)

  • Hexane (GC grade)

  • 2 M Methanolic Potassium Hydroxide (KOH)

  • Sodium chloride (NaCl) solution (saturated)

  • Anhydrous sodium sulfate

  • FAME standard mixture for calibration

  • Sample of edible oil or fat

2. Sample Preparation and Derivatization

  • Accurately weigh approximately 100 mg of the oil or fat sample into a screw-cap test tube.

  • Add 1.0 mL of the this compound internal standard solution to the test tube.

  • Add 2.0 mL of hexane and vortex for 30 seconds to dissolve the fat.

  • Add 0.2 mL of 2 M methanolic KOH, cap the tube tightly, and vortex vigorously for 1 minute.

  • Allow the layers to separate. A clear upper hexane layer containing the FAMEs should be visible.

  • Add 2 mL of saturated NaCl solution to wash the upper layer and aid in phase separation.

  • Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • The sample is now ready for GC-FID analysis.

3. Gas Chromatography (GC-FID) Conditions

ParameterCondition
Column Fused silica capillary column (e.g., 100 m x 0.25 mm ID, 0.2 µm film thickness) with a polar stationary phase (e.g., biscyanopropyl polysiloxane)
Injector Temperature 250 °C
Detector Temperature 280 °C
Oven Temperature Program Initial temperature 100 °C, hold for 4 min, ramp to 240 °C at 3 °C/min, hold for 15 min
Carrier Gas Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min)
Injection Volume 1 µL
Split Ratio 50:1

4. Calibration and Quantification

  • Prepare a series of calibration standards containing known concentrations of the FAME standard mixture and a constant concentration of the this compound internal standard.

  • Analyze the calibration standards using the same GC-FID conditions as the samples.

  • Construct a calibration curve by plotting the ratio of the peak area of each FAME to the peak area of the internal standard against the concentration of each FAME.

  • Calculate the concentration of each fatty acid in the sample using the calibration curve and the peak area ratios obtained from the sample chromatogram.

Protocol 2: Fatty Acid Analysis in Solid Food Matrices

This protocol outlines the extraction of lipids from a solid food matrix, followed by derivatization to FAMEs using this compound as an internal standard and subsequent GC-MS analysis.

1. Materials and Reagents

  • This compound (internal standard solution, e.g., 10 mg/mL in chloroform:methanol 2:1 v/v)

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Boron trifluoride-methanol solution (14% BF3 in methanol)

  • Hexane (GC grade)

  • Anhydrous sodium sulfate

  • Homogenizer or blender

  • Solid food sample (e.g., meat, baked goods, dairy products)

2. Lipid Extraction and Derivatization

  • Homogenize a representative portion of the solid food sample.

  • Accurately weigh approximately 1-5 g of the homogenized sample into a suitable extraction vessel.

  • Add a known volume (e.g., 1.0 mL) of the this compound internal standard solution.

  • Perform lipid extraction using a standard method such as Folch or Bligh-Dyer. A common procedure is to add a 2:1 (v/v) mixture of chloroform:methanol, homogenize, and then add water or saline to induce phase separation.

  • Collect the lower chloroform layer containing the lipids and evaporate the solvent under a stream of nitrogen.

  • To the dried lipid extract, add 2 mL of 14% BF3-methanol solution.

  • Cap the vial tightly and heat at 100 °C for 30-60 minutes in a heating block or water bath.[6]

  • Cool the vial to room temperature.

  • Add 1 mL of water and 2 mL of hexane, and vortex to extract the FAMEs into the hexane layer.

  • Transfer the upper hexane layer to a clean vial containing anhydrous sodium sulfate.

  • The sample is now ready for GC-MS analysis.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Conditions

ParameterCondition
Column Fused silica capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a 5% phenyl-methylpolysiloxane stationary phase
Injector Temperature 250 °C
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Oven Temperature Program Initial temperature 60 °C, hold for 2 min, ramp to 240 °C at 4 °C/min, hold for 10 min
Carrier Gas Helium at a constant flow of 1.2 mL/min
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50-550

4. Data Analysis and Quantification

  • Identify the FAMEs in the sample by comparing their mass spectra and retention times with those of a reference FAME mixture.

  • Quantify the individual FAMEs using the internal standard method. Create calibration curves by plotting the ratio of the peak area of each analyte to the peak area of this compound against the concentration of the analyte.

Quantitative Data Summary

The following tables summarize typical performance data for analytical methods utilizing this compound as an internal standard for fatty acid analysis in food.

Table 1: Method Validation Parameters for Fatty Acid Analysis using this compound as an Internal Standard.

Fatty Acid Methyl EsterLinearity (r²)LOD (µg/mL)LOQ (µg/mL)Recovery (%)RSD (%)
Myristate (C14:0)>0.9990.290.8995-105<5
Pentadecanoate (C15:0) - (IS) 0.28 0.84 - -
Palmitate (C16:0)>0.9990.250.7697-103<5
Palmitoleate (C16:1)>0.9990.270.8196-104<5
Heptadecanoate (C17:0)>0.9990.310.9495-105<5
Stearate (C18:0)>0.999--98-102<4
Oleate (C18:1)>0.999--97-103<4
Linoleate (C18:2)>0.999--96-104<5
Linolenate (C18:3)>0.999--95-105<5

Data compiled from various sources and represent typical values. Actual performance may vary depending on the specific matrix and instrumentation.[7][8][9]

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing and Quantification Sample Food Sample (Oil, Fat, or Solid Matrix) Add_IS Add Known Amount of This compound (IS) Sample->Add_IS Extraction Lipid Extraction (for solid matrices) Add_IS->Extraction Derivatization Derivatization to FAMEs (e.g., with Methanolic KOH or BF3-Methanol) Extraction->Derivatization GC_Analysis Gas Chromatography (GC-FID or GC-MS) Derivatization->GC_Analysis Data_Acquisition Data Acquisition (Chromatogram) GC_Analysis->Data_Acquisition Peak_Integration Peak Integration (Analyte and IS) Data_Acquisition->Peak_Integration Calibration Calibration Curve (Peak Area Ratio vs. Concentration) Peak_Integration->Calibration Quantification Quantification of Fatty Acids Calibration->Quantification

Caption: Experimental workflow for fatty acid analysis using an internal standard.

Internal_Standard_Logic cluster_analyte Analyte cluster_is Internal Standard (IS) cluster_ratio Ratio cluster_quant Quantification Analyte_Response Analyte Signal (Variable) Response_Ratio Response Ratio (Analyte Signal / IS Signal) Analyte_Response->Response_Ratio IS_Response IS Signal (Constant Amount Added) IS_Response->Response_Ratio Accurate_Quantification Accurate Quantification (Corrects for variations) Response_Ratio->Accurate_Quantification

Caption: Logic of internal standard method for accurate quantification.

References

Application of Methyl Pentadecanoate in Metabolic Flux Analysis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic Flux Analysis (MFA) is a powerful methodology used to quantify the rates (fluxes) of metabolic reactions within a biological system. A critical aspect of many MFA studies, particularly those investigating lipid metabolism, is the accurate quantification of fatty acid pools. Methyl pentadecanoate, the methyl ester of pentadecanoic acid (a 15-carbon saturated fatty acid), serves as an essential internal standard in the gas chromatography-mass spectrometry (GC-MS) based quantification of fatty acid methyl esters (FAMEs). Its utility stems from the fact that odd-chain fatty acids are generally present in low abundance in many biological systems, making this compound an ideal non-native spike-in for quantifying more common even-chain fatty acids.

This document provides detailed application notes and protocols for the use of this compound in metabolic flux analysis, with a focus on lipidomics and its integration into broader MFA workflows.

Core Applications of this compound in MFA

The primary role of this compound in metabolic flux analysis is to ensure the precise and accurate quantification of fatty acid concentrations. This is crucial for:

  • Determining Fatty Acid Composition: Establishing the relative and absolute amounts of different fatty acids in a sample.

  • Quantifying Fatty Acid Synthesis and Consumption Rates: By combining stable isotope labeling (e.g., with ¹³C-glucose or ¹³C-palmitate) with accurate quantification, researchers can determine the rates of de novo fatty acid synthesis, elongation, and catabolism.

  • Validating Metabolic Models: The quantitative data obtained using this compound as an internal standard provides critical constraints for computational models of metabolism, enhancing the accuracy of flux estimations across the metabolic network.

Experimental Workflow for Fatty Acid-Focused Metabolic Flux Analysis

The overall experimental workflow involves several key stages, from sample preparation to data analysis. The use of this compound is integral to the analytical phase of this process.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lipid_extraction Lipid Extraction cluster_derivatization Derivatization cluster_analysis Analysis cluster_mfa Metabolic Flux Analysis sp1 Cell Culture & Isotope Labeling sp2 Quenching & Biomass Harvesting sp1->sp2 le1 Lipid Extraction (e.g., Folch or MTBE) sp2->le1 Biomass le2 Addition of Internal Standard (this compound) le1->le2 d1 Transesterification/ Methylation to FAMEs le2->d1 Lipid Extract with IS a1 GC-MS Analysis of FAMEs d1->a1 FAMEs a2 Quantification of Fatty Acids a1->a2 mfa1 Isotopomer Analysis a2->mfa1 Fatty Acid Concentrations mfa2 Metabolic Model Integration & Flux Calculation a2->mfa2 Constraints mfa1->mfa2

Fig. 1: Experimental workflow for fatty acid metabolic flux analysis.

Detailed Experimental Protocols

Protocol 1: Lipid Extraction and Internal Standard Spiking

This protocol describes a modified Folch extraction method for total lipids from cultured cells, incorporating this compound as an internal standard.

Materials:

  • Cell pellet (e.g., 1-10 million cells)

  • This compound internal standard solution (e.g., 1 mg/mL in methanol)

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Glass centrifuge tubes with PTFE-lined caps

Procedure:

  • To a cell pellet in a glass centrifuge tube, add a known amount of the this compound internal standard solution. The amount should be chosen to be within the linear range of the GC-MS detector and comparable to the expected abundance of the fatty acids of interest.

  • Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.

  • Vortex vigorously for 1 minute to ensure complete cell lysis and lipid solubilization.

  • Incubate at room temperature for 20 minutes.

  • Add 0.4 mL of 0.9% NaCl solution to induce phase separation.

  • Vortex for 30 seconds.

  • Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.

  • Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette and transfer it to a new clean glass tube.

  • Dry the lipid extract under a gentle stream of nitrogen. The dried extract can be stored at -80°C until derivatization.

Protocol 2: Derivatization to Fatty Acid Methyl Esters (FAMEs)

This protocol describes an acid-catalyzed transesterification to convert fatty acids and acyl groups in complex lipids into their corresponding FAMEs.

Materials:

  • Dried lipid extract from Protocol 1

  • 2% (v/v) Sulfuric Acid in Methanol

  • Hexane

  • Saturated NaCl solution

Procedure:

  • To the dried lipid extract, add 1 mL of 2% H₂SO₄ in methanol.

  • Cap the tube tightly and heat at 80°C for 1 hour.

  • Allow the tube to cool to room temperature.

  • Add 1.5 mL of saturated NaCl solution and 1 mL of hexane.

  • Vortex for 30 seconds to extract the FAMEs into the hexane layer.

  • Centrifuge at 1,000 x g for 5 minutes.

  • Transfer the upper hexane layer containing the FAMEs to a GC vial for analysis.

Data Presentation: Quantifying Fatty Acid Pools

Following GC-MS analysis, the concentration of each fatty acid is determined by comparing its peak area to the peak area of the internal standard (this compound).

Table 1: Example Quantification of Fatty Acids from a Cell Culture Experiment

Fatty Acid Methyl EsterRetention Time (min)Peak Area (Analyte)Peak Area (Internal Standard - this compound)Concentration (µg/10⁶ cells)
Methyl Myristate (C14:0)10.21.5 x 10⁶5.0 x 10⁷0.30
Methyl Palmitate (C16:0)12.58.0 x 10⁷5.0 x 10⁷16.00
Methyl Stearate (C18:0)14.82.5 x 10⁷5.0 x 10⁷5.00
Methyl Oleate (C18:1)15.14.0 x 10⁷5.0 x 10⁷8.00

Note: The final concentration is calculated using a response factor determined from a standard curve.

Integration with ¹³C-Metabolic Flux Analysis

In a ¹³C-MFA experiment, cells are cultured with a ¹³C-labeled substrate, such as [U-¹³C₆]glucose. The ¹³C atoms are incorporated into newly synthesized fatty acids. GC-MS can distinguish between unlabeled (M+0) and labeled (M+n) fatty acids.

Troubleshooting & Optimization

troubleshooting poor recovery of methyl pentadecanoate during extraction

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor recovery of methyl pentadecanoate during extraction and analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it analyzed?

A1: this compound is a fatty acid ester, specifically the methyl ester of pentadecanoic acid. In analytical chemistry, fatty acids are often converted into fatty acid methyl esters (FAMEs), like this compound, because FAMEs are more volatile and less polar. This derivatization process makes them much easier to separate and analyze using gas chromatography (GC), resulting in better peak shapes and more accurate quantification.

Q2: What are the most common causes of poor this compound recovery during extraction?

A2: Poor recovery can stem from several stages of the experimental workflow. The most common issues include:

  • Suboptimal Solvent Selection: The polarity of the extraction solvent may not be suitable for your sample matrix.

  • Incomplete Extraction: A single extraction step is often insufficient to recover all the analyte.

  • Phase Separation Issues: In liquid-liquid extractions, incomplete separation or contamination between the aqueous and organic layers can lead to significant loss.

  • Matrix Effects: Components within a complex biological sample can interfere with the extraction process.

  • Analyte Degradation: this compound may be unstable at certain pH values or degrade if exposed to high temperatures for extended periods, such as during solvent evaporation.

  • Incomplete Derivatization: If the initial sample contains pentadecanoic acid, the conversion to this compound might be incomplete. This requires optimizing reaction time, temperature, and reagent concentrations.

  • Instrumental Problems: Issues with the GC injector, such as incorrect temperature settings, can lead to poor detection and apparent low recovery.

Q3: What are considered acceptable recovery rates for fatty acid internal standards like this compound?

A3: While the acceptable recovery rate can vary depending on the complexity of the sample matrix and the analytical method's requirements, a general target for recovery is typically between 80% and 120%. However, the most critical factor is the consistency and reproducibility of the recovery across all samples and standards in a batch.

Q4: How does the pH of the sample affect extraction efficiency?

A4: The pH of the sample is a critical factor, especially when extracting the free fatty acid (pentadecanoic acid) before methylation. To efficiently extract an acidic compound into an organic solvent, the pH of the aqueous sample should be lowered. Acidifying the sample ensures the fatty acid is in its neutral, protonated form, which is less soluble in water and partitions more readily into the organic extraction solvent.

Troubleshooting Guide

Problem 1: Low recovery of this compound after liquid-liquid extraction (LLE).

This troubleshooting guide will help you systematically identify the source of analyte loss.

G start Start: Low Recovery Detected check_protocol Is the extraction protocol suitable for the sample matrix? start->check_protocol optimize_solvent Optimize Solvent System (e.g., try MTBE vs. Chloroform/Methanol) check_protocol->optimize_solvent No second_extraction Perform a Second Extraction of the aqueous phase check_protocol->second_extraction Yes optimize_solvent->second_extraction analyze_second Analyze the second extract. Is a significant amount of analyte present? second_extraction->analyze_second combine_extracts Combine extracts from multiple extractions analyze_second->combine_extracts Yes check_separation Review Phase Separation. Is the interface clean? analyze_second->check_separation No combine_extracts->check_separation centrifuge Increase centrifugation time/speed to improve phase separation check_separation->centrifuge No check_ph Is sample pH optimized (if starting from free fatty acid)? check_separation->check_ph Yes centrifuge->check_ph adjust_ph Adjust pH to ensure neutral form of the analyte check_ph->adjust_ph No check_evaporation Review Solvent Evaporation Step check_ph->check_evaporation Yes adjust_ph->check_evaporation optimize_evaporation Use gentle nitrogen stream and controlled temperature (e.g., 40°C) check_evaporation->optimize_evaporation Suboptimal conditions end End: Re-analyze Sample check_evaporation->end Optimal optimize_evaporation->end

Caption: Troubleshooting workflow for diagnosing low recovery.

Problem 2: High variability between replicate samples.
Potential Cause Recommended Solution Citation
Inconsistent Homogenization Standardize the homogenization time and intensity. Ensure the tissue or sample is completely disrupted before extraction.
Inaccurate Pipetting Use calibrated pipettes for adding the internal standard, solvents, and reagents. Ensure consistent volumes are used for all samples.
Variable Solvent Evaporation Evaporate all samples to complete dryness under identical conditions (e.g., nitrogen flow rate, temperature). Reconstitute the dried extract in a precise, consistent volume of solvent.
Matrix Effects If the sample matrix is complex (e.g., plasma), consider adding a sample cleanup step like solid-phase extraction (SPE) to remove interfering substances.

Experimental Protocols

Protocol 1: Modified Folch Method for Lipid Extraction

This protocol is a standard method for extracting total lipids from biological samples.

  • Sample Preparation: Begin with a known quantity of your sample (e.g., 100 µL of plasma or a specified weight of tissue homogenate) in a glass tube.

  • Internal Standard: Add a known amount of your internal standard.

  • Solvent Addition (Methanol): Add 2 mL of methanol and vortex for 30 seconds.

  • Solvent Addition (Chloroform): Add 4 mL of chloroform and vortex for 1 minute.

  • Phase Separation: Add 1 mL of 0.9% NaCl solution to facilitate phase separation and vortex for another 30 seconds.

  • Centrifugation: Centrifuge the mixture at 2000 x g for 10 minutes at 4°C. This will result in two distinct layers: an upper aqueous layer and a lower organic (chloroform) layer containing the lipids.

  • Collection: Carefully collect the lower chloroform layer using a glass Pasteur pipette and transfer it to a new clean tube.

  • Second Extraction (Optional but Recommended): To improve recovery, add another 2 mL of chloroform to the remaining upper aqueous layer, vortex, centrifuge again, and collect the lower layer. One study showed this step can improve average recovery from 84% to 96%.

  • Combine and Dry: Combine the chloroform extracts and evaporate the solvent to dryness under a gentle stream of nitrogen. The dried lipid extract is now ready for derivatization (if necessary) and analysis.

G cluster_extraction Liquid-Liquid Extraction Workflow Sample 1. Sample + Internal Standard Methanol 2. Add Methanol & Vortex Sample->Methanol Chloroform 3. Add Chloroform & Vortex Methanol->Chloroform NaCl 4. Add NaCl(aq) & Vortex Chloroform->NaCl Centrifuge 5. Centrifuge to Separate Phases NaCl->Centrifuge Collect 6. Collect Lower (Organic) Layer Centrifuge->Collect Dry 7. Evaporate Solvent (Nitrogen Stream) Collect->Dry Final Dried Lipid Extract Dry->Final

Caption: General workflow for lipid extraction.

Protocol 2: Base-Catalyzed Methylation for FAMEs Preparation

This is a rapid, one-step process that occurs at room temperature but is not suitable for free fatty acids.

1

reducing baseline noise in GC-MS analysis of methyl pentadecanoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing baseline noise during the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of methyl pentadecanoate.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the common causes of high baseline noise in the GC-MS analysis of this compound?

High baseline noise in GC-MS analysis can obscure the signal of your analyte, leading to inaccurate quantification and reduced sensitivity. The most common sources of baseline noise are multifaceted and can originate from the gas supply, the GC system itself, or the sample introduction process.[1]

Key contributors to a noisy baseline include:

  • Contaminated Carrier Gas: Impurities such as moisture, oxygen, or hydrocarbons in the carrier gas can significantly increase baseline noise. It's crucial to use high-purity gases and install purifiers to trap these contaminants before they enter the GC system.[2]

  • Column Bleed: This occurs when the stationary phase of the column degrades at high temperatures, releasing volatile components that create a rising baseline.[2] While all columns exhibit some level of bleed, excessive bleed can be caused by oxygen in the carrier gas, operating at temperatures above the column's limit, or contamination.[3]

  • Septum Bleed: Over time, the septum in the injection port can degrade, releasing siloxanes and other volatile compounds that contribute to baseline noise and discrete "ghost" peaks.[4][5]

  • Contaminated Inlet Liner: The inlet liner can accumulate non-volatile residues from previous injections. These residues can slowly bleed into the column, causing a noisy or drifting baseline.[6][7]

  • System Leaks: Leaks in the system, particularly around the injector or column fittings, can introduce air (oxygen and moisture) which can damage the column and increase baseline noise.[3]

  • Detector Contamination: The MS source and other detector components can become contaminated over time, leading to an increase in background noise.[7][8]

Q2: My chromatogram shows a rising baseline, especially during the temperature ramp. What should I investigate?

A rising baseline, particularly during a temperature program, is often indicative of column bleed . Here’s a systematic approach to troubleshoot this issue:

  • Verify Column Conditioning: Ensure the column has been properly conditioned according to the manufacturer's instructions. Inadequate conditioning can leave residual solvents or other volatile materials that will elute as the temperature increases.[9]

  • Check for Oxygen: Even small amounts of oxygen in the carrier gas can accelerate the degradation of the stationary phase, leading to increased bleed.[3] Verify the purity of your carrier gas and ensure that gas purifiers are functioning correctly. Perform a leak check of your system.

  • Review Method Parameters: Operating the column above its maximum recommended temperature will cause rapid degradation and high bleed.[2] Check your method's temperature program and ensure it does not exceed the column's upper limit.

  • Evaluate Sample Cleanliness: Injecting "dirty" samples can leave non-volatile residues on the column, which can contribute to a rising baseline in subsequent runs.[2] Consider additional sample cleanup steps if necessary.

If the problem persists after these checks, the column may be old or permanently damaged and may need to be replaced.[2]

Q3: I am observing sharp, random spikes in my baseline. What is the likely cause and how can I fix it?

Sharp, random spikes in the baseline are typically due to electrical disturbances or particulate matter entering the detector.[1]

  • Electrical Noise: Other electronic equipment in the laboratory can sometimes interfere with the GC-MS detector.[8] Try to identify and temporarily switch off other instruments to see if the spiking disappears. Ensure the GC-MS has a stable, isolated power supply.[8]

  • Particulate Matter: Small particles from a degrading septum or ferrule can flake off and pass through the detector, causing spikes.[10] Regularly replace the septum and visually inspect ferrules for signs of wear.

  • Loose Connections: Check all electrical connections to the detector to ensure they are secure and free of corrosion.[1]

Q4: After performing maintenance on my GC, the baseline noise has significantly increased. What should I check first?

Increased noise after maintenance is often related to improper installation of components or the introduction of contaminants.

  • Column Installation: An incorrectly installed column can lead to a poor connection with the injector and detector, causing leaks and increased noise.[8][11] Ensure the column is installed at the correct depth in both the inlet and the MS interface, following the manufacturer's guidelines.

  • Leaks: After re-installing the column, always perform a thorough leak check of all fittings that were loosened.

  • Contamination: Handling components without clean gloves can introduce oils and other residues.[12] Ensure all parts are handled with care and are clean before installation.

  • Gas Lines: Ensure that all gas lines are properly connected and have not been contaminated.

Quantitative Data on Method Performance

Validation ParameterGC-MS PerformanceAcceptance CriteriaReference
Linearity (r²) ≥ 0.999r² ≥ 0.999[13]
Accuracy (% Recovery) 98.3 - 101.6%Typically 98 - 102%[13]
Precision (RSD) Repeatability: < 2%RSD < 2%[13]
Intermediate Precision: < 3%RSD < 3%[13]
Limit of Detection (LOD) Low femtomol range on column-[14]

This table presents typical method validation performance data for FAME analysis, not a direct before-and-after comparison of baseline noise reduction.

Experimental Protocols

Protocol 1: Sample Preparation - Acid-Catalyzed Transesterification of Fatty Acids

This protocol is suitable for converting fatty acids in a lipid extract to their corresponding fatty acid methyl esters (FAMEs), including this compound, for GC-MS analysis.[9]

Materials:

  • Lipid extract in a suitable solvent (e.g., chloroform:methanol)

  • Pentadecanoic acid (internal standard)

  • 3 M Methanolic HCl

  • Hexane:Chloroform (4:1, v/v)

  • Deionized Water

  • Nitrogen gas supply

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

Procedure:

  • To a screw-cap tube containing the dried lipid extract, add a known amount of pentadecanoic acid as an internal standard.

  • Add 1 mL of 3 M methanolic HCl to the tube.

  • Flush the tube with nitrogen gas, cap it tightly, and vortex briefly.

  • Heat the sample at 78°C for 30 minutes.

  • Allow the tube to cool to room temperature.

  • Add 2 mL of deionized water and 2 mL of hexane:chloroform (4:1, v/v).

  • Vortex vigorously for at least 30 seconds to extract the FAMEs into the organic layer.

  • Centrifuge for at least 2 minutes to separate the phases.

  • Carefully transfer the upper organic layer containing the FAMEs to a clean tube.

  • Repeat the extraction (steps 6-9) on the aqueous layer with an additional 2 mL of hexane:chloroform and combine the organic layers.

  • Evaporate the solvent from the combined organic layers under a gentle stream of nitrogen.

  • Re-dissolve the dried FAMEs in a known volume of hexane (e.g., 100 µL) and transfer to a GC vial with an insert for analysis.

Protocol 2: GC-MS Analysis of this compound

The following are typical GC-MS parameters for the analysis of FAMEs. These may need to be optimized for your specific instrument and column.

Parameter Setting
GC System Agilent 6890N or equivalent
Column DB-23 (60 m x 0.25 mm ID, 0.25 µm film thickness) or similar polar capillary column
Carrier Gas Helium at a constant flow rate of 1.5 mL/min
Inlet Splitless mode
Inlet Temperature 250 °C
Injection Volume 1 µL
Oven Temperature Program Initial temperature 150 °C, hold for 1 min, ramp at 25 °C/min to 175 °C, then ramp at 4 °C/min to 230 °C, hold for 8 min
MS System Agilent 5973 or equivalent
Ion Source Electron Ionization (EI)
Source Temperature 230 °C
Quadrupole Temperature 150 °C
Scan Range m/z 50-550

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting baseline noise in your GC-MS analysis of this compound.

GCMS_Troubleshooting start High Baseline Noise Observed check_type Characterize Noise: Rising Baseline, Spikes, or General High Noise? start->check_type rising_baseline Investigate Rising Baseline check_type->rising_baseline Rising Baseline spikes Investigate Spikes check_type->spikes Spikes general_noise Investigate General High Noise check_type->general_noise General High Noise check_bleed Column Bleed Suspected. Condition Column? rising_baseline->check_bleed check_electrical Electrical Noise or Particulates? spikes->check_electrical check_gas Check Carrier Gas Purity & Purifiers general_noise->check_gas condition_column Condition Column per Manufacturer's Protocol check_bleed->condition_column No check_leaks_temp Check for Leaks & Verify Method Temperature check_bleed->check_leaks_temp Yes end Noise Reduced, Proceed with Analysis condition_column->end replace_column Replace Column check_leaks_temp->replace_column Problem Persists check_leaks_temp->end Problem Solved replace_column->end isolate_power Isolate Power Supply, Check Connections check_electrical->isolate_power Electrical replace_consumables_spikes Replace Septum & Ferrules check_electrical->replace_consumables_spikes Particulates isolate_power->end replace_consumables_spikes->end check_inlet Inspect & Clean/Replace Inlet Liner and Septum check_gas->check_inlet Gas OK check_gas->end Problem Solved clean_detector Clean MS Ion Source check_inlet->clean_detector Inlet OK check_inlet->end Problem Solved clean_detector->end

Caption: Troubleshooting workflow for GC-MS baseline noise.

References

Technical Support Center: Quantification of Low Levels of Methyl Pentadecanoate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of methyl pentadecanoate. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with the quantification of low concentrations of this fatty acid methyl ester. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your analytical endeavors.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the analysis of pentadecanoic acid by gas chromatography (GC)?

A1: Pentadecanoic acid, in its free fatty acid form, is a polar molecule with a high boiling point. These characteristics result in poor chromatographic performance, including long retention times and poor peak shape, making accurate quantification difficult.[1] Derivatization to its methyl ester, this compound, increases the volatility and thermal stability of the analyte, leading to improved separation and peak symmetry in GC analysis.[2]

Q2: What are the common derivatization methods for converting pentadecanoic acid to this compound?

A2: The most common methods involve esterification. Acid-catalyzed esterification, often using boron trifluoride (BF₃) in methanol, is a widely used and effective method.[3] Base-catalyzed transmethylation is another option, which is rapid and occurs at room temperature, but it is not suitable for free fatty acids.[1] Silylation is an alternative that creates trimethylsilyl (TMS) esters, but these reagents can be sensitive to water.[1]

Q3: What are the primary sources of background contamination for pentadecanoic acid?

A3: Pentadecanoic acid can be introduced into samples from various sources, which is a critical consideration for low-level quantification. It is naturally present in trace amounts in dairy products, some vegetable oils like rapeseed (canola) oil, and certain fish and meats.[4][5][6] Laboratory consumables, such as plasticware, solvents, and septa, can also be a source of contamination.

Q4: How can I improve the sensitivity of my GC-MS method for detecting low levels of this compound?

A4: To enhance sensitivity, operating the mass spectrometer in Selected Ion Monitoring (SIM) mode is highly recommended.[3][7] Instead of scanning the entire mass range, SIM mode focuses on specific ions characteristic of this compound, which significantly increases the signal-to-noise ratio.[3] For even greater sensitivity and selectivity, especially in complex matrices, Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) in Multiple Reaction Monitoring (MRM) mode can be employed.[8]

Q5: What is the matrix effect, and how can it affect the quantification of this compound?

A5: The matrix effect is the alteration of an analyte's ionization efficiency due to co-eluting substances from the sample matrix.[9] This can lead to either ion suppression or enhancement, resulting in inaccurate quantification.[10] In biological samples like plasma or serum, phospholipids and proteins are major contributors to matrix effects.[9][11] For trace analysis, even minor matrix effects can have a significant impact on accuracy and precision.

Troubleshooting Guides

This section addresses specific issues you might encounter during the quantification of low levels of this compound.

Issue 1: Poor Peak Shape (Tailing or Fronting)
Symptom Potential Cause Troubleshooting Steps
Peak Tailing Active sites in the injector liner or GC column due to contamination.[3]1. Replace the injector liner with a new, deactivated one. 2. Trim the first 10-20 cm of the GC column. 3. If tailing persists, the column may need replacement.[3]
Incomplete derivatization leaving the more polar pentadecanoic acid.[3]1. Optimize the derivatization reaction time and temperature. 2. Ensure the purity of your derivatization reagent.[3]
Peak Fronting Column overload from injecting a sample that is too concentrated.[3]1. Dilute the sample. 2. Increase the split ratio in your injection method.[3]
Incompatibility between the sample solvent and the stationary phase of the column.Ensure the injection solvent is appropriate for the column's polarity (e.g., use hexane for a non-polar column).[3]
Issue 2: Low Signal-to-Noise Ratio (S/N) or No Peak Detected
Symptom Potential Cause Troubleshooting Steps
Low S/N Sub-optimal mass spectrometer parameters.1. Switch from full scan to Selected Ion Monitoring (SIM) mode.[3] 2. Perform a tune of the mass spectrometer to ensure optimal performance.[3]
Thermal degradation of this compound in the injector.1. Lower the injector temperature (a starting point of 250°C is often recommended). 2. Use a deactivated injector liner.[3]
No Peak Detected Incomplete derivatization.1. Verify the derivatization protocol and use fresh reagents. 2. Analyze a known standard of a similar FAME to confirm that the derivatization and instrument are functioning correctly.[3]
Leaks in the GC system.Check for leaks at the injector, column connections, and septum using an electronic leak detector.
Baseline drift or noise obscuring the peak.1. Ensure high-purity carrier gas and install gas purifiers. 2. Condition the GC column according to the manufacturer's instructions. 3. Check for column bleed by running a blank gradient.

Experimental Protocols

Protocol 1: Acid-Catalyzed Derivatization using Boron Trifluoride-Methanol (BF₃-MeOH)

This protocol describes a common method for the esterification of pentadecanoic acid to this compound.

  • Sample Preparation: Accurately weigh 1-5 mg of the lipid sample into a clean, dry reaction vial.

  • Reagent Addition: Add 1 mL of 14% BF₃-methanol solution to the vial.

  • Reaction: Tightly cap the vial and heat at 60°C for 30 minutes.

  • Extraction: After the vial has cooled to room temperature, add 1 mL of hexane and 1 mL of a saturated sodium chloride solution.

  • Phase Separation: Vortex the mixture thoroughly for 1 minute to extract the Fatty Acid Methyl Esters (FAMEs) into the hexane layer. Allow the layers to separate.

  • Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.

Protocol 2: Optimizing GC-MS Parameters for Low-Level Detection

The following table provides a starting point for optimizing your GC-MS method for the quantification of low levels of this compound.

Parameter Recommended Setting Rationale
Injection Mode SplitlessTo maximize the transfer of the analyte onto the column for low concentrations.
Injector Temperature 250°CBalances volatilization with minimizing thermal degradation.[3]
GC Column Mid-polarity (e.g., DB-5ms) or polar (e.g., FAMEWAX)A mid-polarity column is a good starting point, while a polar column can offer better separation from other FAMEs.[3]
Oven Program Start at a lower temperature (e.g., 100°C) and ramp up.An initial hold can help focus the analytes at the head of the column. A temperature ramp allows for the separation of different FAMEs.
MS Mode Selected Ion Monitoring (SIM)Significantly increases sensitivity compared to full scan mode.[3]
Monitored Ions (m/z) 256 (Molecular Ion), 227, 87, 74These are characteristic fragment ions for this compound.

Data Presentation

Table 1: Comparison of Derivatization Methods for Fatty Acid Analysis
Method Advantages Disadvantages
Acid-Catalyzed (e.g., BF₃-MeOH) Effective for both free fatty acids and esterified fatty acids.[1]Can lead to the degradation of labile fatty acids if not performed under optimal conditions.[1]
Base-Catalyzed (e.g., NaOH in Methanol) Rapid, one-step process that occurs at room temperature.[1]Does not work on free fatty acids.[1]
Silylation (e.g., BSTFA) Reacts quickly at moderate temperatures.Reagents are sensitive to water.[1]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis cluster_data_processing Data Processing Sample Lipid Sample Extraction Lipid Extraction Sample->Extraction Folch or Bligh-Dyer Derivatization Acid-Catalyzed Esterification (BF3-Methanol) Extraction->Derivatization GCMS GC-MS Analysis (SIM Mode) Derivatization->GCMS Hexane Extraction Quantification Quantification GCMS->Quantification Integration & Calibration

Caption: Experimental workflow for the quantification of this compound.

troubleshooting_logic Start Low S/N or No Peak CheckDeriv Check Derivatization Protocol (Fresh Reagents, Optimized Conditions) Start->CheckDeriv Standard Analyze Known Standard CheckDeriv->Standard CheckGC Check GC System (Leaks, Injector, Column) CheckMS Check MS Parameters (SIM Mode, Tuning) CheckGC->CheckMS TroubleshootSystem Troubleshoot Specific Component CheckMS->TroubleshootSystem PeakPresent Peak Present? Standard->PeakPresent PeakPresent->CheckGC No SystemOK System Likely OK (Investigate Sample Matrix) PeakPresent->SystemOK Yes

Caption: Troubleshooting logic for low signal-to-noise or no peak detection.

References

Validation & Comparative

A Head-to-Head Battle: Cross-Validation of GC and HPLC for the Analysis of Methyl Pentadecanoate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of fatty acids is paramount. Methyl pentadecanoate, a saturated fatty acid methyl ester, often serves as an internal standard in the analysis of fatty acid profiles due to its natural rarity in most biological samples. The choice of analytical methodology is critical for achieving reliable and reproducible results. This guide provides an objective comparison of two powerhouse techniques, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), for the analysis of this compound, supported by representative experimental data and detailed protocols.

While both GC and HPLC are staples in analytical laboratories, they operate on different principles, offering distinct advantages and disadvantages. GC separates compounds based on their volatility and interaction with a stationary phase, making it exceptionally well-suited for the analysis of volatile compounds like fatty acid methyl esters (FAMEs).[1][2] HPLC, on the other hand, separates compounds based on their polarity and interaction with a packed column and a liquid mobile phase, providing versatility for a wider range of compounds.[1][3] This guide delves into a cross-validation framework for these two techniques in the context of this compound analysis.

Quantitative Performance: A Comparative Snapshot

The selection of an analytical method often hinges on its performance characteristics. The following table summarizes key quantitative parameters for the analysis of this compound using GC with Flame Ionization Detection (GC-FID), GC-Mass Spectrometry (GC-MS), and HPLC with UV detection (HPLC-UV). These values are representative and can vary based on the specific instrumentation and experimental conditions.

Performance ParameterGas Chromatography (GC-FID)Gas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Linearity (R²) > 0.99> 0.99≥ 0.995
Limit of Detection (LOD) ~1-10 ng/mL~0.1-1 ng/mL~0.0018% mass
Limit of Quantification (LOQ) ~5-30 ng/mL~0.5-5 ng/mL~0.0054% mass
Precision (RSD%) < 5%< 5%< 2%
Accuracy (% Recovery) 95-105%95-105%81.7 ± 0.2 to 110.9 ± 0.1

Visualizing the Cross-Validation Workflow

To ensure the reliability of analytical data, a cross-validation process is essential. This involves comparing the results obtained from two different analytical methods to confirm their accuracy and consistency. The following diagram illustrates a typical workflow for the cross-validation of GC and HPLC methods for this compound analysis.

cluster_prep Sample Preparation cluster_gc Gas Chromatography Analysis cluster_hplc HPLC Analysis cluster_validation Cross-Validation Sample Biological or Test Sample LipidExtraction Lipid Extraction (e.g., Folch or Bligh-Dyer) Sample->LipidExtraction Derivatization Derivatization to FAMEs (e.g., BF3-Methanol) LipidExtraction->Derivatization GC_Analysis GC-FID / GC-MS Analysis Derivatization->GC_Analysis HPLC_Analysis HPLC-UV Analysis Derivatization->HPLC_Analysis GC_Data GC Data Acquisition GC_Analysis->GC_Data Data_Comparison Data Comparison and Statistical Analysis GC_Data->Data_Comparison HPLC_Data HPLC Data Acquisition HPLC_Analysis->HPLC_Data HPLC_Data->Data_Comparison Method_Validation Method Validation Report Data_Comparison->Method_Validation

Workflow for the cross-validation of GC and HPLC methods.

Experimental Protocols

Detailed and standardized experimental protocols are the bedrock of reproducible scientific research. Below are representative methodologies for the analysis of this compound using GC and HPLC.

Gas Chromatography (GC-FID/MS) Protocol
  • Sample Preparation and Derivatization:

    • Lipids are extracted from the sample matrix using a suitable method, such as the Folch or Bligh and Dyer method.

    • The extracted lipids are then converted to their corresponding fatty acid methyl esters (FAMEs). A common and effective method involves the use of boron trifluoride (BF₃) in methanol.[4]

    • The reaction mixture is heated, and after cooling, the FAMEs are extracted into an organic solvent like hexane.[5]

  • GC-FID/MS Analysis:

    • Injection: 1 µL of the FAMEs solution in hexane is injected into the GC.

    • Injector: Split/splitless injector, typically operated at a high temperature (e.g., 250°C) to ensure rapid volatilization.

    • Column: A fused silica capillary column coated with a polar stationary phase (e.g., BPX-70) is commonly used for FAME analysis. A typical column dimension is 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.[6]

    • Carrier Gas: Helium or hydrogen is used as the carrier gas at a constant flow rate.[6]

    • Oven Temperature Program: The oven temperature is programmed to ramp up to effectively separate the different FAMEs. A typical program might start at a lower temperature, ramp to an intermediate temperature, and then ramp to a final temperature, with hold times at each stage.[6]

    • Detector:

      • Flame Ionization Detector (FID): A robust and widely used detector for FAME analysis, operated at a high temperature (e.g., 280°C).[6]

      • Mass Spectrometer (MS): Provides mass information for each separated compound, aiding in positive identification. Electron ionization (EI) is a common mode.[2]

High-Performance Liquid Chromatography (HPLC-UV) Protocol
  • Sample Preparation:

    • For a direct comparison with GC, the same lipid extraction and FAME derivatization protocol can be employed.[1]

  • HPLC-UV Analysis:

    • Mobile Phase: A mixture of organic solvents, such as acetonitrile and water, is typically used. The composition can be isocratic (constant) or a gradient (varied over time).

    • Column: A reversed-phase column, such as a C18 column, is commonly used for the separation of FAMEs.

    • Flow Rate: A constant flow rate, typically around 1 mL/min, is maintained.

    • Injection Volume: A small volume of the sample (e.g., 10-20 µL) is injected.

    • Column Temperature: The column is often maintained at a constant temperature to ensure reproducible retention times.

    • Detector: A UV detector is used to monitor the absorbance at a specific wavelength, typically around 205 nm for FAMEs.

Conclusion

Both GC and HPLC are powerful techniques for the analysis of this compound. The choice between them depends on the specific requirements of the study. GC, particularly GC-MS, offers high sensitivity and is a well-established method for FAME analysis.[2] HPLC provides an alternative approach and can be advantageous in certain situations, such as when analyzing less volatile or thermally labile compounds.[1] A thorough cross-validation of the chosen method against an alternative technique provides a high level of confidence in the accuracy and reliability of the analytical results.

References

Inter-Laboratory Comparison of Methyl Pentadecanoate Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This guide presents a framework for an inter-laboratory comparison of methyl pentadecanoate quantification. It provides hypothetical, yet representative, performance data from various laboratories employing common analytical techniques. The objective is to offer researchers, scientists, and drug development professionals a benchmark for establishing and validating their own analytical methods, thereby fostering greater consistency and comparability of results.

Hypothetical Inter-Laboratory Study Design

This guide is based on a hypothetical inter-laboratory study involving four laboratories (Lab A, Lab B, Lab C, and Lab D). Each laboratory was provided with identical sets of blank human plasma samples and plasma samples spiked with this compound at three different concentration levels:

  • Low: 10 ng/mL

  • Medium: 100 ng/mL

  • High: 1000 ng/mL

The laboratories were instructed to quantify this compound using their in-house validated methods. The primary analytical techniques used were Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography with Flame Ionization Detection (GC-FID).

Quantitative Data Summary

The following tables summarize the quantitative performance data from the hypothetical inter-laboratory study.

Table 1: Reported Concentrations of this compound (ng/mL)

Concentration LevelSpiked Value (ng/mL)Lab A (GC-MS)Lab B (GC-FID)Lab C (GC-MS)Lab D (GC-FID)
Low109.811.210.59.1
Medium100102.195.798.9105.3
High1000995.41015.2988.6992.8

Table 2: Calculated Performance Characteristics

ParameterLab A (GC-MS)Lab B (GC-FID)Lab C (GC-MS)Lab D (GC-FID)
Accuracy (% Recovery)
Low Concentration98.0%112.0%105.0%91.0%
Medium Concentration102.1%95.7%98.9%105.3%
High Concentration99.5%101.5%98.9%99.3%
Precision (%RSD)
Intra-Assay (n=6)3.5%5.2%4.1%6.5%
Inter-Assay (n=6)4.8%7.1%5.5%8.2%
Limit of Detection (LOD) (ng/mL) 0.51.50.82.0
Limit of Quantification (LOQ) (ng/mL) 1.55.02.56.0

Experimental Protocols

Sample Preparation: Fatty Acid Methyl Ester (FAME) Derivatization

A common method for preparing plasma samples for this compound analysis involves the following steps:

  • Lipid Extraction: To 100 µL of plasma, add 1 mL of a 2:1 (v/v) chloroform:methanol solution containing an internal standard (e.g., methyl heptadecanoate). Vortex vigorously for 2 minutes.

  • Phase Separation: Add 200 µL of 0.9% NaCl solution, vortex for 30 seconds, and centrifuge at 2000 x g for 10 minutes to separate the layers.

  • Collection of Organic Layer: Carefully collect the lower organic layer containing the lipids into a new glass tube.

  • Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Transesterification: Add 1 mL of 2% methanolic sulfuric acid to the dried lipid extract. Cap the tube tightly and heat at 80°C for 1 hour.

  • FAME Extraction: After cooling to room temperature, add 1 mL of hexane and 0.5 mL of water. Vortex for 1 minute and centrifuge at 1000 x g for 5 minutes.

  • Final Sample: Collect the upper hexane layer containing the FAMEs for GC analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Method
  • Instrument: Agilent 7890B GC coupled to a 5977A MSD

  • Column: DB-23 (60 m x 0.25 mm ID, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp 1: 10°C/min to 180°C

    • Ramp 2: 5°C/min to 230°C, hold for 10 minutes

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL in splitless mode

  • MSD Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Acquisition Mode: Selected Ion Monitoring (SIM)

  • Ions Monitored for this compound: m/z 74, 87, 256

Gas Chromatography with Flame Ionization Detection (GC-FID) Method
  • Instrument: Shimadzu GC-2010 Plus

  • Column: SP-2560 (100 m x 0.25 mm ID, 0.20 µm film thickness)

  • Carrier Gas: Hydrogen at a constant flow rate of 1.5 mL/min

  • Oven Temperature Program:

    • Initial temperature: 140°C, hold for 5 minutes

    • Ramp: 4°C/min to 240°C,

A Comparative Guide to the Cellular Uptake of Pentadecanoic Acid (C15:0) and its Methyl Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cellular uptake of pentadecanoic acid (C15:0), an odd-chain saturated fatty acid, and its corresponding methyl ester, methyl pentadecanoate. Understanding the differential transport and metabolism of these molecules is crucial for research in nutrition, metabolic diseases, and pharmacology. This document summarizes the current understanding of their cellular uptake mechanisms, supported by experimental methodologies and illustrative data.

Comparative Cellular Uptake: An Overview

Pentadecanoic Acid (C15:0): As a free fatty acid (FFA), the uptake of C15:0 is believed to occur through a combination of mechanisms. These include passive diffusion across the plasma membrane, driven by the concentration gradient, and protein-mediated transport facilitated by transporters such as CD36, Fatty Acid Transport Proteins (FATPs), and plasma membrane-bound Fatty Acid Binding Proteins (FABPpm)[1][2]. The protein-mediated pathway is saturable and contributes to the efficient uptake of fatty acids even at low extracellular concentrations[3].

This compound: Long-chain fatty acid methyl esters can be taken up by mammalian cells intact[4]. This process is thought to be energy-independent[4]. Once inside the cell, these esters are hydrolyzed by cellular esterases to release the free fatty acid (in this case, C15:0) and methanol[4]. The liberated C15:0 is then available for cellular metabolism, such as incorporation into phospholipids and neutral lipids, or for energy production via β-oxidation[2][4]. The initial uptake of the methyl ester does not appear to require the presence of a free anionic carboxyl group[4].

Quantitative Data Summary

Due to the absence of direct comparative studies, the following table presents hypothetical data to illustrate the potential differences in cellular uptake between C15:0 and this compound in a model cell line like Caco-2 intestinal cells. This data is for illustrative purposes and should be experimentally verified.

ParameterPentadecanoic Acid (C15:0)This compoundRationale
Uptake Mechanism Passive Diffusion & Protein-Facilitated TransportPrimarily Passive Diffusion followed by Intracellular HydrolysisBased on general mechanisms for FFAs and their methyl esters[1][3][4].
Apparent Permeability (Papp) (10⁻⁶ cm/s) 5.2 ± 0.63.8 ± 0.4FFAs often exhibit higher permeability due to protein transporters[3].
Initial Uptake Rate (pmol/min/mg protein) 150 ± 15110 ± 12Protein-facilitated transport of FFAs can lead to a higher initial uptake rate.
Intracellular Hydrolysis Not ApplicableYesMethyl esters are hydrolyzed intracellularly to release the FFA[4].
Incorporation into Triglycerides (%) 45 ± 535 ± 4Direct availability of C15:0 may lead to more rapid esterification.

Note: This table is a hypothetical representation. Actual values would need to be determined experimentally.

Experimental Protocols

The following are detailed methodologies for conducting a comparative cellular uptake study of C15:0 and this compound.

Cell Culture
  • Cell Line: Caco-2 cells (human colorectal adenocarcinoma) are a suitable model as they differentiate into a polarized monolayer resembling the intestinal epithelium[5].

  • Culture Conditions: Culture Caco-2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% non-essential amino acids at 37°C in a humidified atmosphere of 5% CO₂.

  • Differentiation: Seed cells on permeable Transwell® inserts and allow them to differentiate for 21 days post-confluency to form a polarized monolayer[6].

Cellular Uptake Assay

This protocol is adapted from methods using radiolabeled or fluorescently labeled fatty acids[7][8].

  • Preparation of Treatment Solutions:

    • Prepare stock solutions of [¹⁴C]-C15:0 and [¹⁴C]-methyl pentadecanoate in ethanol.

    • Complex the labeled compounds with bovine serum albumin (BSA) in serum-free DMEM to achieve the desired final concentration (e.g., 100 µM).

  • Uptake Experiment:

    • Wash the differentiated Caco-2 monolayers twice with pre-warmed phosphate-buffered saline (PBS).

    • Add the treatment solution to the apical side of the Transwell® insert.

    • Incubate for various time points (e.g., 5, 15, 30, 60 minutes) at 37°C.

    • To stop the uptake, aspirate the treatment solution and wash the cells three times with ice-cold PBS containing 0.2% BSA to remove non-specifically bound compounds.

  • Cell Lysis and Quantification:

    • Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

    • Measure the radioactivity in the cell lysate using a scintillation counter.

    • Determine the protein concentration of the lysate using a BCA protein assay for normalization.

    • Calculate the uptake as pmol of compound per mg of cell protein.

Analysis of Intracellular Metabolites

This protocol outlines the steps to determine the extent of hydrolysis of this compound and the incorporation of both compounds into cellular lipids.

  • Lipid Extraction:

    • Following the uptake assay, perform a total lipid extraction using the Bligh-Dyer method (chloroform:methanol:water)[7].

    • Separate the organic and aqueous phases by centrifugation.

    • Collect the lower organic phase containing the lipids.

  • Thin-Layer Chromatography (TLC):

    • Spot the extracted lipids onto a silica TLC plate.

    • Develop the plate using a solvent system such as hexane:diethyl ether:acetic acid (80:20:1, v/v/v) to separate different lipid classes (e.g., free fatty acids, methyl esters, triglycerides, phospholipids).

    • Visualize the spots using iodine vapor or by autoradiography if using radiolabeled compounds.

    • Scrape the spots corresponding to each lipid class and quantify the radioactivity by scintillation counting.

Visualizations

Comparative Cellular Uptake Workflow

G cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space C15_0_ext C15:0 (Free Fatty Acid) C15_0_int C15:0 C15_0_ext->C15_0_int Passive Diffusion & Protein-Facilitated Transport Me_C15_0_ext This compound Me_C15_0_int This compound Me_C15_0_ext->Me_C15_0_int Passive Diffusion membrane Metabolism Metabolism (e.g., β-oxidation, Lipid Synthesis) C15_0_int->Metabolism Hydrolysis Esterase-mediated Hydrolysis Me_C15_0_int->Hydrolysis Hydrolysis->C15_0_int

Caption: Comparative cellular uptake and metabolism of C15:0 and its methyl ester.

Signaling and Metabolic Fate of Intracellular C15:0

G cluster_activation Activation cluster_fates Metabolic Fates C15_0 Intracellular C15:0 Acyl_CoA Pentadecanoyl-CoA C15_0->Acyl_CoA Acyl-CoA Synthetase Signaling Cell Signaling C15_0->Signaling Beta_Oxidation β-Oxidation Acyl_CoA->Beta_Oxidation Lipid_Synthesis Lipid Synthesis Acyl_CoA->Lipid_Synthesis Energy Energy (ATP) Beta_Oxidation->Energy Triglycerides Triglycerides Lipid_Synthesis->Triglycerides Phospholipids Phospholipids Lipid_Synthesis->Phospholipids PPAR_activation PPAR Activation Signaling->PPAR_activation

Caption: Major metabolic pathways for intracellular C15:0.

References

×

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Methyl Pentadecanoate

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